molecular formula C12H16Cl2N2 B1421832 Ethyl(quinolin-2-ylmethyl)amine dihydrochloride CAS No. 1269151-18-9

Ethyl(quinolin-2-ylmethyl)amine dihydrochloride

Cat. No.: B1421832
CAS No.: 1269151-18-9
M. Wt: 259.17 g/mol
InChI Key: WVRQHGBEECYHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl(quinolin-2-ylmethyl)amine dihydrochloride is a useful research compound. Its molecular formula is C12H16Cl2N2 and its molecular weight is 259.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(quinolin-2-ylmethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.2ClH/c1-2-13-9-11-8-7-10-5-3-4-6-12(10)14-11;;/h3-8,13H,2,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRQHGBEECYHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC2=CC=CC=C2C=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unlocking the Potential of Ethyl[(quinolin-2-yl)methyl]amine (CAS 680591-03-1): A Technical Guide for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl[(quinolin-2-yl)methyl]amine, registered under CAS number 680591-03-1, is a member of the quinoline family—a privileged heterocyclic scaffold in medicinal chemistry. While specific research on this particular molecule is nascent, its structural motifs suggest a high potential for diverse biological activities, mirroring the broader class of quinoline derivatives. This technical guide provides a comprehensive framework for exploring the research applications of ethyl[(quinolin-2-yl)methyl]amine. It synthesizes established knowledge of quinoline chemistry and biology to propose potential mechanisms of action, detailed experimental protocols for screening, and a forward-looking perspective on its application in drug discovery and as a chemical probe.

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of numerous natural products and synthetic pharmaceuticals.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with a vast spectrum of pharmacological activities.[2][3] Marketed drugs containing the quinoline core, such as the antimalarial chloroquine and the antibacterial moxifloxacin, underscore the therapeutic significance of this chemical class.[2] Quinoline derivatives have demonstrated efficacy as anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][4] The specific compound, ethyl[(quinolin-2-yl)methyl]amine, possesses key structural features—a quinoline nucleus and a flexible ethylamine side chain—that make it a compelling candidate for investigation in various therapeutic areas.

Synthesis and Characterization

The synthesis of ethyl[(quinolin-2-yl)methyl]amine and its analogs can be approached through established methodologies for quinoline functionalization. A common strategy involves the reductive amination of a quinoline-2-carboxaldehyde precursor.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination A Quinaldine B Quinoline-2-carboxaldehyde A->B  SeO2, Dioxane, Reflux   D Ethyl[(quinolin-2-yl)methyl]amine (CAS 680591-03-1) B->D  NaBH(OAc)3, DCE   C Ethylamine C->D Anticancer_Screening_Workflow start Start: Cell Line Selection (e.g., MCF-7, HT-29) viability Cell Viability Assay (MTT) start->viability ic50 Determine IC50 Value viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle end End: Candidate for Further Study apoptosis->end cell_cycle->end Enzyme_Inhibition_Workflow target Select Target Enzyme (e.g., Carbonic Anhydrase) assay Develop/Optimize Enzyme Assay target->assay ic50 Determine IC50 assay->ic50 kinetics Kinetic Studies (e.g., Lineweaver-Burk) ic50->kinetics selectivity Selectivity Profiling (Panel of related enzymes) kinetics->selectivity

Sources

The Ascendant Scaffold: A Technical Guide to the Biological Activities of Quinolin-2-ylmethylamine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Core and the Rise of the 2-Ylmethylamine Moiety

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1][2] Its rigid and planar structure, coupled with its ability to engage in a variety of non-covalent interactions, makes it a privileged pharmacophore. Among the diverse array of quinoline derivatives, the quinolin-2-ylmethylamine moiety has emerged as a particularly promising platform for the development of novel therapeutic agents. This in-depth guide explores the synthesis, multifaceted biological activities, and structure-activity relationships of quinolin-2-ylmethylamine derivatives, providing a technical resource for researchers and drug development professionals.

The strategic placement of a methylamine group at the 2-position of the quinoline ring introduces a basic nitrogen atom and a flexible linker, which can be readily modified to fine-tune the molecule's physicochemical properties and biological target interactions. This guide will delve into the significant anticancer, antimicrobial, and neuroprotective potential of this versatile scaffold, supported by detailed experimental protocols and mechanistic insights.

Synthetic Strategies: Forging the Quinolin-2-ylmethylamine Core

The synthesis of quinolin-2-ylmethylamine derivatives is primarily achieved through a few key synthetic routes, with reductive amination of quinoline-2-carbaldehyde being a cornerstone methodology.[3] This approach offers a versatile and efficient means to introduce a wide range of amines at the 2-methyl position.

Core Synthesis via Reductive Amination: A Step-by-Step Protocol

This protocol outlines a general and robust method for the synthesis of N-substituted quinolin-2-ylmethylamine derivatives.

Experimental Protocol: Synthesis of N-Benzyl-1-(quinolin-2-yl)methanamine

  • Reaction Setup: In a round-bottom flask, dissolve quinoline-2-carbaldehyde (1.0 eq.) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Add the primary amine (e.g., benzylamine, 1.1 eq.) to the solution. The reaction can be stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is complete, add a reducing agent. Sodium borohydride (NaBH₄, 1.5 eq.) is a commonly used and effective choice. The reaction mixture is then stirred at room temperature for an additional 2-4 hours.

  • Workup: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired N-substituted quinolin-2-ylmethylamine.[3]

Causality Behind Experimental Choices:

  • Solvent Selection: Methanol and dichloromethane are chosen for their ability to dissolve the reactants and for their compatibility with the reducing agent.

  • Stoichiometry: A slight excess of the amine is used to drive the imine formation to completion. An excess of the reducing agent ensures the complete reduction of the imine.

  • Reaction Monitoring: TLC is a critical tool to ensure each step of the reaction proceeds to completion before moving to the next, preventing the formation of unwanted byproducts.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Reactants Quinoline-2-carbaldehyde + Primary Amine Imine Imine Intermediate Reactants->Imine Imine Formation Reduction Reduction (e.g., NaBH4) Imine->Reduction Product N-Substituted Quinolin-2-ylmethylamine Reduction->Product

Caption: General synthetic workflow for N-substituted quinolin-2-ylmethylamine derivatives.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Quinoline derivatives have long been investigated for their anticancer properties, and the quinolin-2-ylmethylamine scaffold is no exception.[4] These compounds exert their cytotoxic effects through various mechanisms, primarily by targeting fundamental cellular processes such as DNA replication and cell division.

Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

A significant body of evidence suggests that many quinoline-based compounds function as DNA intercalating agents.[5][6] The planar aromatic quinoline ring can insert itself between the base pairs of the DNA double helix, leading to a distortion of the DNA structure. This intercalation can interfere with DNA replication and transcription, ultimately triggering apoptosis.

Furthermore, some quinolin-2-ylmethylamine derivatives have been identified as inhibitors of topoisomerases.[7][8][9] These essential enzymes are responsible for managing DNA topology during replication and transcription. By inhibiting topoisomerases I or II, these compounds can lead to the accumulation of DNA strand breaks, which are highly cytotoxic to rapidly dividing cancer cells.

Signaling Pathway of Topoisomerase Inhibition:

Topoisomerase_Inhibition Drug Quinolin-2-ylmethylamine Derivative Topoisomerase Topoisomerase I/II Drug->Topoisomerase Inhibition DNA DNA Replication/Transcription Strand_Breaks DNA Strand Breaks DNA->Strand_Breaks Disruption Apoptosis Apoptosis Strand_Breaks->Apoptosis

Caption: Mechanism of anticancer action via topoisomerase inhibition.

Evaluation of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of compounds against cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinolin-2-ylmethylamine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the compound concentration.

Compound Derivative Cancer Cell Line IC₅₀ (µM) Reference
2,4-bis[(substituted-aminomethyl)phenyl]phenylquinolineVariousVaries[3]
Quinoline-based Top1 inhibitorHuman Breast Adenocarcinoma0.029 ± 0.04[2]
Indeno[1,2-c]quinoline derivativeHeLa, A549~Lead Compound[7]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, with the fluoroquinolone antibiotics being a prime example. Quinolin-2-ylmethylamine derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[10][11][12]

Mechanism of Action: Targeting Essential Bacterial Processes

The antibacterial activity of these compounds is often attributed to their ability to interfere with essential bacterial enzymes and processes. While the precise mechanisms for all derivatives are not fully elucidated, potential targets include DNA gyrase and topoisomerase IV, similar to the fluoroquinolones. Inhibition of these enzymes disrupts DNA replication and repair, leading to bacterial cell death.

Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Prepare a series of two-fold dilutions of the quinolin-2-ylmethylamine derivative in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Compound Derivative Microorganism MIC (µg/mL) Reference
2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazideP. aeruginosaGood Potency[10]
2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazideE. coliGood Activity[10]
Quinoline-sulfonamide cadmium (II)S. aureus0.1904[12]
Quinoline-sulfonamide cadmium (II)E. coli6.09[12]

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Recent research has highlighted the potential of quinoline derivatives as neuroprotective agents, offering a promising avenue for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][12] The multifaceted nature of these compounds allows them to target several pathological pathways implicated in these complex diseases.

Mechanism of Action: A Multi-Target Approach

The neuroprotective effects of quinolin-2-ylmethylamine derivatives are thought to arise from a combination of activities, including:

  • Antioxidant Properties: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Some quinoline derivatives can scavenge reactive oxygen species (ROS) and reduce oxidative damage.[13]

  • Cholinesterase Inhibition: In Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can increase the levels of the neurotransmitter acetylcholine, leading to cognitive benefits.[9]

  • Modulation of Neuroinflammation: Chronic neuroinflammation plays a crucial role in the progression of neurodegenerative diseases. Certain quinoline derivatives have been shown to possess anti-inflammatory properties.

Workflow for Assessing Neuroprotective Activity:

Neuroprotection_Workflow Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Neurotoxin Induce Oxidative Stress (e.g., H2O2, Rotenone) Cell_Culture->Neurotoxin Treatment Treat with Quinolin-2-ylmethylamine Derivatives Neurotoxin->Treatment Viability_Assay Assess Cell Viability (e.g., MTT Assay) Treatment->Viability_Assay ROS_Measurement Measure ROS Levels Treatment->ROS_Measurement

Caption: Experimental workflow for evaluating the neuroprotective effects of quinolin-2-ylmethylamine derivatives.

Evaluation of Neuroprotective Activity: In Vitro Models

In vitro cell culture models are invaluable for the initial screening and mechanistic evaluation of potential neuroprotective compounds.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.

  • Induction of Neuronal Damage: Induce oxidative stress and neuronal damage by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or rotenone.

  • Compound Treatment: Co-treat the cells with the neurotoxin and various concentrations of the quinolin-2-ylmethylamine derivatives.

  • Assessment of Cell Viability: After a defined incubation period, assess cell viability using the MTT assay as described previously. An increase in cell viability in the presence of the compound indicates a neuroprotective effect.

  • Measurement of Reactive Oxygen Species (ROS): To confirm the antioxidant mechanism, intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationships (SAR) of quinolin-2-ylmethylamine derivatives is crucial for the rational design of more potent and selective drug candidates. Key structural features that influence biological activity include:

  • Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline ring can significantly impact lipophilicity, electronic properties, and steric interactions with the biological target. For instance, electron-withdrawing or electron-donating groups can modulate the DNA intercalating ability.

  • The Amine Moiety: The nature of the amine at the 2-methyl position is a critical determinant of activity. The basicity of the nitrogen and the steric bulk of the substituents can influence target binding and pharmacokinetic properties.

  • The Linker: The methylene linker between the quinoline ring and the amine provides flexibility. Modifications to this linker, such as increasing its length or introducing rigidity, can alter the compound's conformational preferences and its fit within a binding pocket.

Conclusion and Future Perspectives

Quinolin-2-ylmethylamine derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy across a spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects, underscores their potential for the development of novel therapeutics. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles.

Future research in this area should focus on several key aspects:

  • Elucidation of Novel Mechanisms of Action: While DNA intercalation and topoisomerase inhibition are established mechanisms, further studies are needed to identify other potential biological targets.

  • Optimization of Pharmacokinetic Properties: Efforts to improve the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds will be crucial for their translation into clinical candidates.

  • Exploration of Combination Therapies: Investigating the synergistic effects of quinolin-2-ylmethylamine derivatives with existing drugs could lead to more effective treatment regimens.

  • Development of Targeted Drug Delivery Systems: Encapsulating these compounds in targeted delivery systems could enhance their efficacy and reduce off-target toxicity.

The continued exploration of the rich chemical space of quinolin-2-ylmethylamine derivatives holds immense promise for addressing unmet medical needs and advancing the field of drug discovery.

References

  • Enantioselective Access to Chiral Vicinal Diamines via Rhodium-Catalyzed Consecutive Reductive Amination/Asymmetric Transfer Hydrogenation of Quinoline-2-carbaldehydes with Anilines. ACS Publications. [Link]

  • Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. PMC. [Link]

  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. ResearchGate. [Link]

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. [Link]

  • Discovery of indeno[1, 2 - c] quinoline derivatives as dual topoisomerases I/II inhibitors. PubMed. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. PMC. [Link]

  • Synthesis of some novel 2-(imidazolyl)quinoline derivatives as DNA intercalating agents, evaluation of their cytotoxicity, interaction with calf thymus DNA (ctDNA) via spectroscopic studies, drug-likeness, ADMET prediction, docking and MD simulation. ScienceDirect. [Link]

  • Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. PubMed. [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Bentham Science. [Link]

  • Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. PubMed. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society. [Link]

  • Synthesis and antiviral activity of several quinoline derivatives. ResearchGate. [Link]

  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. ScienceDirect. [Link]

  • Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. ChEMBL. [Link]

  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PMC. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • (PDF) Effects of quinoline-based compounds on neuronal cells. ResearchGate. [Link]

  • New Route Synthesis of Some Quinolin-2-one Derivatives. Chemical Papers. [Link]

  • Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. ResearchGate. [Link]

  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. ResearchGate. [Link]

  • Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. PubMed. [Link]

Sources

Literature review of ethyl(quinolin-2-ylmethyl)amine synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl(quinolin-2-ylmethyl)amine (also known as


-ethyl-1-(quinolin-2-yl)methanamine) is a critical secondary amine pharmacophore often utilized as an intermediate in the synthesis of metalloproteinase inhibitors, antimalarial agents, and coordination ligands. Its structure consists of a quinoline ring substituted at the C2 position with an ethylaminomethyl group.

This technical guide evaluates three distinct synthesis pathways, prioritizing operational efficiency, atom economy, and impurity profile control. The Reductive Amination route is identified as the optimal approach for laboratory to pilot-scale synthesis due to its mild conditions and selectivity. The Nucleophilic Substitution and Amide Reduction routes are presented as robust alternatives for specific substrate requirements.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals three primary precursors. The choice of pathway depends largely on the availability of starting materials (aldehyde vs. carboxylic acid vs. halomethyl derivative) and the tolerance of the substrate to reducing conditions.

Retrosynthesis Target Ethyl(quinolin-2-ylmethyl)amine Disc1 C-N Disconnection (Reductive Amination) Target->Disc1 Disc2 C-N Disconnection (Nucleophilic Substitution) Target->Disc2 Disc3 C=O Reduction (Amide Reduction) Target->Disc3 Aldehyde Quinoline-2-carbaldehyde + Ethylamine Disc1->Aldehyde Halide 2-(Chloromethyl)quinoline + Ethylamine Disc2->Halide Amide N-Ethylquinoline-2-carboxamide Disc3->Amide

Figure 1: Retrosynthetic analysis showing the three primary disconnections.

Pathway A: Reductive Amination (Preferred Route)

This pathway is the industry standard for synthesizing secondary amines from aldehydes. It offers the highest chemoselectivity and avoids the over-alkylation issues common in direct alkylation.

Mechanistic Insight

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base). The imine is then selectively reduced to the amine.

  • Critical Control Point: The choice of reducing agent determines whether the reaction can be performed "one-pot" or sequentially. Sodium triacetoxyborohydride (STAB) is preferred for one-pot protocols because it reduces imines faster than aldehydes, preventing side reactions.

Experimental Protocol (Sequential Method)
  • Reagents: Quinoline-2-carbaldehyde (1.0 eq), Ethylamine (2.0 M in THF, 1.2 eq), Sodium Borohydride (NaBH

    
    , 1.5 eq), Methanol (MeOH).
    
  • Conditions: 0°C to Room Temperature (RT), Inert Atmosphere (

    
    ).
    

Step-by-Step Workflow:

  • Imine Formation: Dissolve quinoline-2-carbaldehyde in anhydrous MeOH. Add ethylamine solution dropwise at 0°C. Stir at RT for 2–4 hours. Monitor by TLC or LCMS for the disappearance of the aldehyde.

    • Expert Note: If conversion is sluggish, add activated 4Å molecular sieves to drive the equilibrium by removing water.

  • Reduction: Cool the mixture to 0°C. Add NaBH

    
     portion-wise (exothermic). Stir for 1 hour, allowing the mixture to warm to RT.
    
  • Workup: Quench with saturated NH

    
    Cl solution. Evaporate MeOH. Extract the aqueous layer with Dichloromethane (DCM). Wash organic layer with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: If necessary, purify via flash column chromatography (DCM/MeOH/NH

    
    OH).
    
Pathway Visualization

ReductiveAmination Start Quinoline-2-carbaldehyde Imine Imine Intermediate Start->Imine - H2O Reagent1 + Ethylamine Reagent1->Imine Product Ethyl(quinolin-2-ylmethyl)amine Imine->Product Reduction RedAgent + NaBH4 / MeOH RedAgent->Product

Figure 2: Sequential reductive amination workflow.

Pathway B: Nucleophilic Substitution (Classical Route)

This route utilizes 2-(chloromethyl)quinoline.[1][2] While direct, it suffers from a high risk of over-alkylation (formation of the tertiary amine) if the stoichiometry is not strictly controlled.

Mechanistic Insight

This is a standard S


2 reaction. The nitrogen lone pair of ethylamine attacks the electrophilic methylene carbon attached to the quinoline ring, displacing the chloride ion.
  • Risk Factor: The product (secondary amine) is often more nucleophilic than the starting primary amine, leading to competition for the alkyl halide.

Experimental Protocol
  • Reagents: 2-(Chloromethyl)quinoline hydrochloride (1.0 eq), Ethylamine (70% aq or 2M THF, 5.0–10.0 eq ), K

    
    CO
    
    
    
    (2.5 eq), Acetonitrile (MeCN) or DMF.
  • Conditions: 60°C, Sealed Tube (if using volatile amine).

Step-by-Step Workflow:

  • Free Basing: If starting with the hydrochloride salt of the quinoline, suspend it in MeCN with K

    
    CO
    
    
    
    and stir for 30 mins.
  • Addition: Add the free base solution slowly to a stirred solution of excess ethylamine.

    • Expert Note: The "Inverse Addition" technique (adding halide to amine) maintains a high local concentration of amine, statistically favoring mono-alkylation.

  • Reaction: Heat to 60°C for 4–6 hours.

  • Workup: Remove solvent and excess ethylamine under reduced pressure. Partition residue between water and Ethyl Acetate.[3]

  • Purification: Acid-base extraction is highly effective here to separate non-basic impurities.

Pathway C: Amide Reduction (Robust Route)

When the aldehyde is unstable or expensive, or if the starting material is quinoline-2-carboxylic acid (quinaldic acid), this 3-step sequence is highly reliable.

Mechanistic Insight

The carboxylic acid is activated to an acid chloride, converted to a secondary amide, and then reduced using a strong hydride donor (LiAlH


). This route completely eliminates the risk of over-alkylation.
Experimental Protocol
  • Step 1 (Activation): Reflux Quinoline-2-carboxylic acid in Thionyl Chloride (SOCl

    
    ) for 2 hours. Evaporate excess SOCl
    
    
    
    to get the acid chloride.
  • Step 2 (Amidation): Dissolve acid chloride in DCM. Add Ethylamine (excess) and Triethylamine (Et

    
    N) at 0°C. Stir 1 hour. Isolate 
    
    
    
    -ethylquinoline-2-carboxamide.
  • Step 3 (Reduction): Suspend LiAlH

    
     (2.0 eq) in dry THF under Argon. Add the amide solution dropwise at 0°C. Reflux for 4 hours.
    
    • Safety Critical: Quench LiAlH

      
       carefully using the Fieser method (Water, 15% NaOH, Water).
      

Comparative Analysis

FeatureReductive Amination (Route A)Nucleophilic Substitution (Route B)Amide Reduction (Route C)
Atom Economy HighMedium (Halide waste)Low (Multi-step)
Step Count 1 (or 2 sequential)13
Selectivity Excellent (Mono-alkylation)Poor (Risk of Di-alkylation)Excellent
Reagent Cost Low (Aldehyde + NaBH4)Medium (Halide precursor)Medium (LiAlH4 is costly)
Scalability HighModerate (Exotherm/Toxicity)Moderate (LiAlH4 handling)
Primary Use General Synthesis If Halide is on-hand If Aldehyde is unstable

Analytical Data (Expected)

For validation, the synthesized Ethyl(quinolin-2-ylmethyl)amine should exhibit the following NMR characteristics:

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       8.1–7.5 ppm (m, 6H, Quinoline Ar-H)
      
    • 
       4.15 ppm (s, 2H, Ar-CH 
      
      
      
      -NH)
    • 
       2.75 ppm (q, 2H, NH-CH 
      
      
      
      -CH
      
      
      )
    • 
       1.15 ppm (t, 3H, NH-CH
      
      
      
      -CH
      
      
      )
    • 
       ~1.8 ppm (br s, 1H, NH , exchangeable)
      

References

  • Reductive Amination General Strategies: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. [Link]

  • Quinoline Synthesis & Functionalization: Muscia, G. C., et al. "Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)propanoates." Molecules, 2013.[5] (Contextual reference for quinoline reactivity). [Link]

  • Nucleophilic Substitution on Heterocycles: Jaware, J., et al. "Synthesis of Novel N-{[2-(morpholin-4-yl)-quinoline-3-yl]methyl}..." International Journal of Pharmacy and Pharmaceutical Research, 2016. (Demonstrates amine alkylation on quinoline-methyl halides). [Link]

  • Amide Reduction Protocols: Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997. (Authoritative text on LiAlH4 reductions). [Link]

  • Safety & Handling of Quinoline Derivatives: National Center for Biotechnology Information. "PubChem Compound Summary for CID 7048, Quinoline-2-carbaldehyde." [Link]

Sources

Methodological & Application

Procedure for reductive amination using quinoline-2-carboxaldehyde and ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Reductive Amination of Quinoline-2-carboxaldehyde with Ethylamine

Abstract & Scope

This technical guide details the synthesis of N-(quinolin-2-ylmethyl)ethanamine via the reductive amination of quinoline-2-carboxaldehyde. The protocol prioritizes the use of Sodium Triacetoxyborohydride (STAB) due to its superior selectivity for imines over aldehydes, minimizing the formation of alcohol side products. An alternative two-step protocol using Sodium Borohydride (


)  is provided for laboratories where cost-efficiency is the primary driver. This document is designed for medicinal chemists requiring high-purity secondary amine scaffolds for drug discovery.

Reaction Strategy & Mechanistic Insight

The reductive amination of quinoline-2-carboxaldehyde poses two specific challenges:

  • Aldehyde Reactivity: The electron-deficient quinoline ring makes the C-2 aldehyde highly electrophilic, increasing the risk of direct reduction to the alcohol (quinolin-2-ylmethanol) if a non-selective reducing agent is used.

  • Amine Volatility: Ethylamine (boiling point 16.6 °C) is difficult to handle stoichiometrically as a free base. This protocol utilizes Ethylamine Hydrochloride with an auxiliary base (

    
    ) to ensure precise equivalence and reproducibility.
    

Why Sodium Triacetoxyborohydride (STAB)? STAB (


) is the reagent of choice because it is sterically crowded and electron-poor compared to 

. It protonates the imine intermediate (via its acetoxy groups or added acetic acid), accelerating the reduction of the imine while reacting negligibly with the neutral aldehyde.
Reaction Mechanism (DOT Visualization)

ReactionMechanism Aldehyde Quinoline-2-carboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + EtNH2 Amine Ethylamine (Free Base) Amine->Hemiaminal Imine Imine (Schiff Base) [Protonated] Hemiaminal->Imine - H2O Product N-(quinolin-2-ylmethyl) ethanamine Imine->Product + H- (from STAB) STAB STAB (Hydride Transfer) STAB->Imine Coordination

Figure 1: Mechanistic pathway showing the condensation of aldehyde and amine to the imine, followed by selective hydride transfer.

Materials & Reagents

ReagentMW ( g/mol )Equiv.[1][2][3]RoleGrade/Notes
Quinoline-2-carboxaldehyde 157.171.0Substrate>97% purity
Ethylamine Hydrochloride 81.541.2Amine SourceHygroscopic; store in desiccator
Triethylamine (

)
101.191.2Auxiliary BaseDistilled or Reagent Grade
Sodium Triacetoxyborohydride 211.941.4Reducing AgentMoisture sensitive
1,2-Dichloroethane (DCE) 98.96SolventReaction MediumAnhydrous preferred
Acetic Acid (AcOH) 60.051.0CatalystGlacial

Protocol A: The STAB Method (Gold Standard)

Recommended for highest yield and operational simplicity.

Experimental Workflow

WorkflowSTAB Start Start Mix Mix Aldehyde + EtNH2.HCl in DCE Start->Mix BaseAdd Add Et3N (1.2 eq) Stir 15 min Mix->BaseAdd AcidAdd Add AcOH (1.0 eq) (Optional catalyst) BaseAdd->AcidAdd STABAdd Add STAB (1.4 eq) Single Portion AcidAdd->STABAdd React Stir at RT 4 - 16 Hours STABAdd->React Monitor TLC Check (Disappearance of Aldehyde) React->Monitor Monitor->React Incomplete Quench Quench with Sat. NaHCO3 Monitor->Quench Complete Extract Extract (DCM) Wash (Brine) -> Dry Quench->Extract

Figure 2: Step-by-step workflow for the one-pot reductive amination using STAB.

Step-by-Step Procedure:
  • Preparation: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Quinoline-2-carboxaldehyde (1.57 g, 10.0 mmol) in 1,2-Dichloroethane (DCE) (30 mL).

  • Amine Activation: Add Ethylamine Hydrochloride (0.98 g, 12.0 mmol) to the flask. The salt will likely not dissolve completely.

  • Free Basing: Add Triethylamine (1.67 mL, 12.0 mmol) dropwise. Stir for 10–15 minutes. The mixture may become cloudy as triethylamine hydrochloride precipitates.

  • Acidification (Critical): Add Glacial Acetic Acid (0.6 mL, 10.0 mmol). Note: STAB works best at slightly acidic pH (~5-6) to facilitate iminium ion formation.

  • Reduction: Cool the mixture slightly (0 °C) in an ice bath (optional, but recommended to control exotherm), then add Sodium Triacetoxyborohydride (STAB) (2.97 g, 14.0 mmol) in one portion. Remove the ice bath and allow to warm to Room Temperature (RT).

  • Reaction: Stir at RT under nitrogen atmosphere. Monitor via TLC (Eluent: 5% MeOH in DCM).

    • Observation: The aldehyde spot (

      
      ) should disappear; the amine product (
      
      
      
      ) will appear.
    • Time: Typically 4–6 hours.

  • Workup:

    • Quench by slowly adding saturated aqueous

      
       (30 mL). Stir vigorously for 20 minutes to decompose borate complexes.
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Combine organic layers and wash with Brine (20 mL).[4]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.[5]
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel; gradient 0-10% MeOH in DCM with 1%

    
    ).
    

Protocol B: The Method (Alternative)

Recommended for labs lacking STAB or for cost reduction.

  • Imine Formation: Dissolve Quinoline-2-carboxaldehyde (10 mmol) and Ethylamine (2.0 M in MeOH, 6 mL, 12 mmol) in anhydrous Methanol (20 mL).

  • Dehydration: Add anhydrous

    
     (2 g) to the flask to absorb water and drive the equilibrium. Stir at RT for 3 hours.
    
  • Filtration: Filter off the

    
     quickly to remove water.
    
  • Reduction: Cool the filtrate to 0 °C. Add Sodium Borohydride (

    
    ) (0.38 g, 10.0 mmol) portion-wise (Caution: Gas evolution).
    
  • Completion: Stir for 1 hour, then quench with water and extract as per Protocol A.

Characterization & Expected Data

Product: N-(quinolin-2-ylmethyl)ethanamine Appearance: Yellowish oil or low-melting solid.

TechniqueExpected Signal / DataInterpretation
1H NMR (400 MHz,

)

8.1 - 7.5 (m, 6H)
Quinoline aromatic protons

4.15 (s, 2H)
Benzylic

(bridge between ring and amine)

2.75 (q,

Hz, 2H)
Ethyl group


1.18 (t,

Hz, 3H)
Ethyl group

MS (ESI)

Calculated MW: 186.25

Troubleshooting & Optimization

  • Issue: Dialkylation (Tertiary Amine Formation)

    • Cause: The product secondary amine reacts with another equivalent of aldehyde.

    • Solution: Ensure the amine is in excess (1.2–1.5 eq). Use the STAB method (Protocol A), as it is faster at reducing the initial imine than the secondary imine formation.

  • Issue: Unreacted Aldehyde

    • Cause: Wet solvent or old STAB reagent.

    • Solution: STAB decomposes in moist air. Use a fresh bottle or increase equivalents to 2.0. Ensure molecular sieves are used in the solvent if high humidity is present.

  • Issue: Product trapped in aqueous layer

    • Cause: The secondary amine can form a salt if the pH is not basic enough during extraction.

    • Solution: Ensure the aqueous layer pH is >10 before extraction.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[6][7][8] The Journal of Organic Chemistry, 61(11), 3849-3862.[7][8]

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.

  • BenchChem (2025). "A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination."

Sources

Application Note: Preparation of Free Base Ethyl(quinolin-2-ylmethyl)amine from Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for converting Ethyl(quinolin-2-ylmethyl)amine dihydrochloride (CAS: 680591-03-1) into its free base form. This transformation is a critical precursor step for subsequent nucleophilic substitutions, reductive aminations, or ligand complexations where the presence of hydrochloride counterions would inhibit reactivity or alter stoichiometry.

Unlike simple primary amines, this compound contains two distinct basic centers with widely divergent pKa values. This guide addresses the specific pH requirements to ensure complete deprotonation of both the quinoline ring and the secondary amine, ensuring high yield and purity.

Chemical Theory & Mechanistic Rationale

Structural Analysis & pKa Logic

The starting material is a dihydrochloride salt (


), implying both nitrogen centers are protonated. To obtain the free base, the reaction medium's pH must exceed the pKa of the most basic center by at least 2 units (Logarithmic Rule of Mass Action).
Functional GroupApprox. pKa (Conjugate Acid)Structural Note
Quinoline Nitrogen ~4.9Aromatic heterocycle; weakly basic due to

hybridization.
Secondary Amine ~10.5 - 11.0Aliphatic amine; highly basic.

Critical Insight: Common mild bases like Sodium Bicarbonate (


, pH ~8.5) are insufficient . While they will deprotonate the quinoline ring, they will fail to fully deprotonate the secondary amine, leaving a portion of the product as a mono-hydrochloride salt trapped in the aqueous phase.
  • Required Reagent: Strong base (NaOH or KOH) to achieve pH > 12.

Partition Coefficient Strategy

The dihydrochloride salt is highly water-soluble and insoluble in non-polar organic solvents. The free base is lipophilic.

  • Reaction:

    
    
    
  • Solvent Choice: Dichloromethane (DCM) is the preferred solvent. Quinoline derivatives exhibit high solubility in chlorinated solvents, and DCM forms a distinct bottom layer, facilitating easy separation from the aqueous phase.

Materials & Equipment

Reagents
  • Starting Material: this compound.

  • Base: 2M Sodium Hydroxide (NaOH) solution (Freshly prepared).

  • Solvent: Dichloromethane (DCM), HPLC Grade.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ) or Magnesium Sulfate (
    
    
    
    ).
  • Water: Deionized or Milli-Q water.

Equipment
  • Separatory funnel (Borosilicate glass, PTFE stopcock).

  • Rotary Evaporator with water bath (< 40°C).

  • pH Indicator strips (Range 0-14) or calibrated pH meter.

  • Erlenmeyer flasks.

Experimental Protocol

Step 1: Dissolution[1][2][3]
  • Weigh the dihydrochloride salt into an Erlenmeyer flask.

  • Add minimum deionized water (approx. 10 mL per gram of salt) to dissolve the solid completely.

    • Note: If dissolution is slow, mild sonication is permitted. Avoid heating above 30°C to prevent degradation.

Step 2: Neutralization (The Critical Step)
  • Place the flask in an ice-water bath (0-5°C). Neutralization is exothermic.

  • Add 2M NaOH dropwise with stirring.

  • Monitor pH: Continue addition until the pH reaches 12-14 .

    • Observation: The solution will likely turn cloudy or an oil will separate as the free base "crashes out" of the aqueous phase.

Step 3: Biphasic Extraction
  • Transfer the basic aqueous mixture to a separatory funnel.[1][2]

  • Add DCM (volume equal to the aqueous phase).

  • Agitation: Shake vigorously for 1-2 minutes, venting the stopcock frequently to release pressure.

  • Separation: Allow layers to settle completely.

    • Bottom Layer: Organic (DCM) containing the Product.

    • Top Layer: Aqueous (Waste) containing NaCl and excess NaOH.

  • Collect the bottom organic layer.

  • Re-extraction: Extract the aqueous layer two more times with fresh DCM to maximize yield. Combine all organic extracts.

Step 4: Washing & Drying
  • (Optional) Wash the combined organic phase once with Brine (Saturated NaCl) to remove trapped water.

  • Transfer organic phase to a clean flask.

  • Add Anhydrous

    
     (approx. 2-5g per 100mL). Swirl and let stand for 10-15 minutes until the solution is clear and the drying agent flows freely.
    
  • Filter off the solid drying agent.[3]

Step 5: Isolation
  • Concentrate the filtrate using a Rotary Evaporator.[1][2]

    • Bath Temp: 35-40°C.

    • Pressure:[4][5] Moderate vacuum (down to ~20 mbar).

  • Final Product: The free base typically presents as a pale yellow to amber oil.

    • Storage: Store under Nitrogen/Argon at 4°C. Secondary amines can absorb

      
       from air to form carbamates over time.
      

Workflow Visualization

ExtractionProtocol Start Start: Dihydrochloride Salt Dissolve Dissolve in Water (Clear Solution) Start->Dissolve Basify Add 2M NaOH (Target pH 12-14) Dissolve->Basify Exothermic Extract Extract with DCM (3x Volumes) Basify->Extract Oil Separation PhaseSep Separate Phases (Keep Organic Bottom Layer) Extract->PhaseSep Dry Dry over Na2SO4 & Filter PhaseSep->Dry Organic Phase Evap Rotary Evaporation (<40°C) Dry->Evap Final End: Free Base Oil Evap->Final

Figure 1: Process flow for the conversion of this compound to free base.

Quality Control & Validation

After isolation, the success of the desalting process must be verified.

MethodExpected Observation (Free Base vs. Salt)
Solubility Check Free Base: Soluble in DCM, insoluble in water.Salt: Soluble in water, insoluble in DCM.[6][7]

NMR (

)
Chemical Shift: The

-protons (methylene group attached to the amine) will shift upfield (lower ppm) in the free base compared to the salt due to the removal of the electron-withdrawing positive charge on the nitrogen.
Silver Nitrate Test Dissolve a small aliquot in water/methanol and add

.Free Base: No precipitate.Salt: Immediate white precipitate (

).

Troubleshooting

  • Emulsion Formation: If the DCM/Water interface does not separate cleanly, add more Brine (sat. NaCl) to the aqueous layer to increase ionic strength, or filter the mixture through a pad of Celite.

  • Low Yield: Ensure the pH was strictly >12. If the pH was only ~9, the secondary amine may still be protonated and lost in the aqueous wash.

  • Color Change: Quinolines can be light-sensitive, turning dark brown upon oxidation. Perform the evaporation away from direct sunlight and store in amber vials.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[4][8] Longman Scientific & Technical. (Standard reference for amine extraction protocols).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Quinoline. (Source for pKa values of the quinoline ring).

  • Alfa Chemistry. (2023). pKa Values of Amines and Cyclic Organic Nitrogen Compounds. (Source for comparative pKa values of secondary amines).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for theoretical basis of acid-base extraction).

Sources

Application Note: Standard Operating Procedure for Handling Hygroscopic Quinoline Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Quinoline derivatives (e.g., chloroquine, primaquine, and novel kinase inhibitors) are essential pharmacophores in drug discovery. While the free base forms are often lipophilic and stable, their salt forms (hydrochloride, mesylate, phosphate) are preferred for solubility but introduce significant hygroscopicity .[1]

This Application Note defines the Standard Operating Procedure (SOP) for handling these salts. Unlike generic hygroscopic guidelines, this protocol addresses the specific risks of quinoline salts: deliquescence (dissolving in absorbed moisture) and acid-induced hydrolysis (where the acidic salt solution degrades sensitive side chains).

Target Audience: Medicinal Chemists, Analytical Scientists, and Formulation Engineers.

Material Characterization: Defining the Risk

Before handling, you must quantify the hygroscopicity. "Hygroscopic" is not a binary trait; it is a function of Relative Humidity (RH).

The Critical Relative Humidity (CRH)

The CRH is the inflection point where the salt actively strips moisture from the air to form a saturated solution.

  • Below CRH: The salt remains solid (surface adsorption only).

  • Above CRH: The salt undergoes deliquescence (bulk absorption).

Actionable Insight: If your lab humidity is 50% RH and your salt's CRH is 40%, you cannot weigh it on an open bench.

Analytical Validation Methods
MethodPurposeKey Output
DVS (Dynamic Vapor Sorption) The "Gold Standard." Measures mass change vs. RH cycles.[2][3]Sorption Isotherm: Identifies the exact CRH and hysteresis loops.
TGA (Thermogravimetric Analysis) Heating sample to measure mass loss.Distinguishes surface water (loss <100°C) from solvates/hydrates (stepwise loss >100°C).
KF (Karl Fischer Titration) Chemical determination of water content.Absolute water content (%). Use Coulometric KF for samples with <1% water.

Operational Workflow (Visualized)

The following diagram outlines the critical decision pathways for handling these salts to prevent data corruption.

QuinolineHandling Start Synthesis Workup Isolation Filtration (Inert Atmosphere) Start->Isolation Drying Vacuum Drying (<40°C, <10 mbar) Isolation->Drying QC QC: Water Content (KF / TGA) Drying->QC Decision Is Water < 0.5%? QC->Decision Decision->Drying No (Re-dry) Storage Storage (Desiccator/Glovebox) Decision->Storage Yes Weighing Subtractive Weighing (See Protocol C) Storage->Weighing Exp Downstream Experiment Weighing->Exp

Figure 1: Critical path for handling hygroscopic quinoline salts. Note the feedback loop at QC; never proceed to storage without validating dryness.

Protocol A: Synthesis & Isolation

Objective: Minimize water inclusion during the crystallization phase.

  • Solvent Selection: Avoid alcohols if possible, as they often form solvates with quinoline salts. Preferred antisolvents are anhydrous Ethyl Acetate or Diethyl Ether.

  • Schlenk Filtration:

    • Do not use a standard Buchner funnel open to air.

    • Use a fritted Schlenk funnel under a positive pressure of Nitrogen or Argon.

    • Why: Rapid air flow through a filter cake acts as a humidifier, forcing moist air into the crystal lattice.

  • Wash: Wash with a low-boiling, anhydrous solvent (e.g., Pentane) to displace high-boiling mother liquor.

Protocol B: Drying (The Vacuum Oven)

Objective: Remove surface water without melting the salt or inducing chemical degradation.

Equipment: Vacuum oven with a trap (cold finger) and bleed valve.

  • Temperature Setting: Set to 35°C – 40°C .

    • Warning: Many quinoline salts have lower melting points than their free bases. High heat (>60°C) combined with moisture can cause the salt to melt/fuse into a glass (glass transition), trapping water inside.

  • Vacuum Application:

    • Apply vacuum gradually to prevent "bumping" of residual solvent.

    • Target pressure: < 10 mbar (approx 7.5 Torr) .

  • Duration: Minimum 12 hours.

  • The "Backfill" (Critical Step):

    • NEVER vent the hot oven with ambient laboratory air.

    • Backfill the oven with Dry Nitrogen or Argon via the bleed valve before opening the door.

    • Cap the vials immediately upon removal.

Protocol C: The "Subtractive Weighing" Technique

Objective: Accurate mass transfer without exposing the bulk supply to humidity. Context: Standard weighing (adding powder to a boat on the balance) is forbidden for deliquescent salts. The mass increases in real-time as you watch the digits, leading to stoichiometry errors.

Step-by-Step Procedure:
  • Preparation:

    • Equip the analytical balance with an anti-static gun (Zero-Stat). Dry salts generate significant static charge, causing powder to "jump."

    • Work quickly. If possible, place the balance inside a humidity-controlled enclosure or glove bag.[1]

  • The Weighing Bottle:

    • Place the entire supply of dry salt into a glass weighing bottle with a ground-glass stopper.

    • Take this closed bottle to the balance.

  • Weighing by Difference (Subtractive):

    • Step 1: Tare the balance to zero.[4][5][6]

    • Step 2: Place the closed weighing bottle (with salt) on the pan. Record Mass A.

    • Step 3: Remove the bottle, open it, and transfer an estimated amount of salt into your reaction vessel.

    • Step 4: Close the bottle immediately and place it back on the balance. Record Mass B.

    • Calculation: Mass Transferred = (Mass A) - (Mass B).

  • Validation:

    • This method ensures the bulk salt inside the bottle is never exposed to the balance environment for more than a few seconds, and the "weight gain" from moisture happens after the transfer, not affecting the recorded mass difference.

Protocol D: Storage Strategy

Objective: Prevent long-term hydrolysis and deliquescence.

Storage TierConditionRecommended For
Tier 1 (Best) Glove Box (N2/Ar atmosphere, <5 ppm H2O)Long-term reference standards; highly deliquescent mesylates.
Tier 2 (Standard) Vacuum Desiccator over P₂O₅ (Phosphorus Pentoxide)Working stocks. P₂O₅ is superior to Silica Gel for chemical drying.
Tier 3 (Acceptable) Taped vial in fridge with Silica Gel sachetShort-term storage (<1 week). Allow to warm to RT before opening.

The "Cold Trap" Danger: Never open a cold vial of hygroscopic salt in a warm room. Condensation will form instantly on the salt surface. Always equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.

Troubleshooting & Stability Logic

Scenario: The Salt has turned into a "Goo" or Oil.
  • Cause: Deliquescence (RH > CRH). The crystal lattice has collapsed.

  • Fix:

    • Dissolve the oil in anhydrous methanol.

    • Add a drying agent (e.g., anhydrous MgSO₄), stir, and filter.

    • Rotary evaporate to dryness.

    • Re-crystallize using the Protocol A methods.

    • Note: Check purity by LC-MS. Acidic aqueous environments often degrade quinoline side chains (e.g., deamination).

Scenario: Variable NMR Integration.
  • Cause: Water peak overlapping or proton exchange.

  • Fix:

    • Use an internal standard (e.g., TCNB) for quantitative NMR (qNMR).

    • Do not rely on the salt mass for molarity calculations if the water content is unknown.

References

  • United States Pharmacopeia (USP). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. USP-NF.

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Measuring the Critical Relative Humidity of Pharmaceutical Solids.[7][8] Pharmaceutical Research.[3]

  • Surface Measurement Systems. (n.d.).[2] Dynamic Vapor Sorption (DVS) Introduction and Theory.

  • FDA Guidance for Industry. (2001). Q1A(R2) Stability Testing of New Drug Substances and Products.

  • Mettler Toledo. (n.d.).[6] Proper Weighing with Analytical Balances: SOP and Best Practices.

Sources

Application Note & Protocol: A Systematic Approach to Solvent Selection for the Recrystallization of Ethyl(quinolin-2-ylmethyl)amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, experience-driven framework for the rational selection of an optimal solvent system for the purification of Ethyl(quinolin-2-ylmethyl)amine Dihydrochloride (2HCl). As a polar, salt-form Active Pharmaceutical Ingredient (API) intermediate, its purification presents unique challenges that deviate from standard protocols for neutral organic molecules. We will move from theoretical physicochemical analysis to a systematic, small-scale experimental screening protocol, culminating in detailed methods for both single-solvent and anti-solvent recrystallization. The methodologies herein are designed to be self-validating, ensuring researchers can confidently develop a robust and scalable purification process.

Introduction: The Critical Role of Purification

Ethyl(quinolin-2-ylmethyl)amine is a heterocyclic amine derivative of quinoline, a scaffold of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its analogues.[1][2] For its use in pharmaceutical applications, achieving high purity is non-negotiable. Recrystallization remains the most crucial and widely used technique for the final purification of solid APIs and their intermediates, capable of delivering purity in excess of 99% in a single, efficient step.[3][4][5]

The success of any recrystallization is fundamentally dependent on the choice of solvent.[6] An ideal solvent must exhibit differential solubility, dissolving the target compound sparingly at room temperature but completely at an elevated temperature.[7][8] The challenge with Ethyl(quinolin-2-ylmethyl)amine 2HCl lies in its structure: it is a dihydrochloride salt. The protonation of the two basic nitrogen centers dramatically increases its polarity compared to the parent free base, rendering it highly soluble in polar solvents and largely insoluble in non-polar organic media.[9] This application note outlines a logical workflow to navigate this solubility profile and identify the most effective recrystallization system.

Physicochemical Analysis & Theoretical Solvent Considerations

A rational approach to solvent selection begins with an analysis of the solute's molecular structure to predict its solubility based on the principle of "like dissolves like."[7]

  • Quinoline Core: A fused aromatic heterocyclic system, which is weakly basic.[1]

  • Ethylamine Sidechain: An aliphatic amine, also basic.

  • Dihydrochloride Salt Form: This is the dominant feature influencing polarity. The two protonated nitrogen atoms (N-1 of the quinoline ring and the sidechain nitrogen) form ionic hydrochloride salts. This transforms the molecule into a polar, ionic species.

This high polarity strongly suggests that polar protic solvents (e.g., water, methanol, ethanol), which can engage in hydrogen bonding and solvate the ions, will be effective at dissolving the compound. Conversely, non-polar aprotic solvents (e.g., hexanes, toluene) and even moderately polar aprotic solvents (e.g., diethyl ether, ethyl acetate) are expected to be poor solvents. These poor solvents are, therefore, excellent candidates for use as anti-solvents.[4]

cluster_molecule Ethyl(quinolin-2-ylmethyl)amine 2HCl cluster_properties Resulting Physicochemical Properties cluster_solvents Predicted Solvent Classes quinoline Quinoline Core (Aromatic, Weakly Basic) polarity High Polarity & Ionic Character quinoline->polarity sidechain Ethylamine Chain (Aliphatic, Basic) sidechain->polarity hcl 2HCl Salt Sites (Protonated Nitrogens) hcl->polarity solubility Predicted Solubility polarity->solubility good_solvents Good Solvents (Polar Protic) e.g., Water, Methanol, Ethanol solubility->good_solvents High in poor_solvents Poor Solvents / Anti-solvents (Non-polar / Moderately Polar Aprotic) e.g., Diethyl Ether, Ethyl Acetate, Hexanes solubility->poor_solvents Low in

Caption: Structural drivers of solubility for the target molecule.

Systematic Solvent Screening Protocol

The following protocol details a systematic, small-scale experimental approach to efficiently test a range of solvents and identify viable candidates for single-solvent or multi-solvent recrystallization.

3.1. Materials and Equipment

  • Crude Ethyl(quinolin-2-ylmethyl)amine 2HCl

  • Small vials or test tubes (1-2 mL capacity)

  • Graduated pipettes or syringes

  • Stirring rod or vortex mixer

  • Hot plate with stirring capability

  • Ice bath

3.2. Candidate Solvent Selection A panel of solvents with varying polarities and boiling points should be tested. The boiling point should ideally be below 100°C to facilitate easy removal during drying.[10]

Solvent ClassCandidate SolventBoiling Point (°C)Rationale
Polar Protic Water100Excellent dissolving power for salts, but high boiling point.
Methanol65Strong solvent for polar compounds, lower boiling point.
Ethanol (95%)78Common, effective solvent for amine salts.[11]
Isopropanol82Less polar than ethanol, may offer better differential solubility.
Polar Aprotic Acetonitrile82May offer unique selectivity.
Acetone56Often used as a wash or anti-solvent.
Less Polar / Anti-Solvents Ethyl Acetate77Common anti-solvent for precipitating salts from alcohols.[12]
Diethyl Ether35Excellent anti-solvent, highly volatile.
Toluene111Non-polar, unlikely to dissolve the salt.
Heptane/Hexanes~98 / ~69Very non-polar, excellent anti-solvents.

3.3. Experimental Workflow: Solubility Testing

This workflow is designed to maximize information from a minimal amount of material.

start Start: Place ~20 mg of compound in a vial add_solvent Add 0.5 mL of candidate solvent start->add_solvent check_rt Assess Solubility at Room Temp add_solvent->check_rt heat Heat to near boiling with stirring check_rt->heat Insoluble or Slightly Soluble out_good_solvent Result: 'Good' Solvent for Anti-Solvent System check_rt->out_good_solvent Soluble out_poor_solvent Result: 'Poor' Solvent / Potential Anti-Solvent check_rt->out_poor_solvent Insoluble check_hot Assess Solubility when Hot heat->check_hot cool Cool slowly to RT, then place in ice bath check_hot->cool Soluble out_unsuitable Result: Unsuitable Solvent (Discard) check_hot->out_unsuitable Insoluble check_xtal Observe for Crystal Formation cool->check_xtal out_good_single Result: Excellent Candidate for Single-Solvent System check_xtal->out_good_single Abundant Crystals Form check_xtal->out_unsuitable No/Few Crystals Form

Caption: Decision workflow for systematic solvent screening.

3.4. Interpreting Screening Results

Tabulate the observations for clear comparison.

SolventSolubility (Room Temp)Solubility (Hot)Outcome on CoolingAssessment
MethanolSolubleSolubleNo CrystalsGood Solvent for anti-solvent system
Ethanol (95%)Slightly SolubleSolubleAbundant CrystalsPotential Single-Solvent
IsopropanolSparingly SolubleSolubleAbundant CrystalsExcellent Single-Solvent Candidate
WaterVery SolubleVery SolubleNo CrystalsGood solvent, but may require anti-solvent
Ethyl AcetateInsolubleInsolubleN/AExcellent Anti-Solvent
HeptaneInsolubleInsolubleN/AExcellent Anti-Solvent

Recrystallization Protocols

Based on the likely results from the screening, two primary protocols are presented.

4.1. Protocol A: Single-Solvent Recrystallization (Example: Isopropanol)

This method is preferred for its simplicity when a suitable single solvent is identified.

  • Dissolution: Place the crude Ethyl(quinolin-2-ylmethyl)amine 2HCl in an Erlenmeyer flask with a stir bar. Add the minimum amount of isopropanol needed to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add isopropanol dropwise until all the solid just dissolves. Expert Tip: Avoid adding a large excess of solvent, as this will significantly reduce your final yield.[13]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any residual soluble impurities.[14]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

4.2. Protocol B: Anti-Solvent Recrystallization (Example: Methanol/Ethyl Acetate)

This technique is powerful when the compound is too soluble in all candidate solvents at room temperature.[3][4]

  • Dissolution: At room temperature, dissolve the crude compound in the minimum amount of the "good" solvent (methanol) required for complete dissolution.

  • Anti-Solvent Addition: With vigorous stirring, add the "anti-solvent" (ethyl acetate) dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.

  • Re-homogenization: Gently warm the mixture until the solution becomes clear again. If it does not become clear, add a drop or two of methanol until it does.

  • Crystallization: Remove the flask from the heat, cover it, and allow for slow cooling to room temperature, followed by cooling in an ice bath, as described in Protocol A.

  • Collection, Washing, and Drying: Follow steps 5-7 from Protocol A, using a small amount of the anti-solvent (cold ethyl acetate) or a cold mixture of the solvent system for the wash.

Troubleshooting & Field-Proven Insights

  • "Oiling Out": If the compound comes out of solution as a liquid instead of a solid, it means the solution was too saturated or the boiling point of the solvent is higher than the melting point of the solute.[10] To resolve this, add more solvent to the hot mixture and allow it to cool more slowly.

  • Failure to Crystallize: If no crystals form upon cooling, the solution may be too dilute. Try boiling off some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a single "seed" crystal of the pure compound.[4]

  • Poor Yield: This is often caused by using too much solvent during the dissolution step, cooling the solution too rapidly, or not cooling it for a sufficient amount of time.[13]

Conclusion

The purification of this compound via recrystallization is highly achievable with a systematic and logical approach. By understanding the physicochemical properties imparted by its dihydrochloride salt structure, one can intelligently select a panel of candidate solvents. The small-scale experimental screening workflow detailed here provides a rapid and material-efficient path to identifying an optimal single-solvent or anti-solvent system. The provided protocols serve as a robust starting point for developing a scalable, reliable purification process essential for advancing drug development programs.

References

  • IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved February 22, 2026, from [Link]

  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline. Retrieved February 22, 2026, from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved February 22, 2026, from [Link]

  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved February 22, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved February 22, 2026, from [Link]

  • Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Retrieved February 22, 2026, from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved February 22, 2026, from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved February 22, 2026, from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved February 22, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 22, 2026, from [Link]

  • Scribd. (n.d.). Solvent Selection for Crystallization. Retrieved February 22, 2026, from [Link]

  • Royal Society of Chemistry. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved February 22, 2026, from [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved February 22, 2026, from [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved February 22, 2026, from [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved February 22, 2026, from [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved February 22, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 22, 2026, from [Link]

  • MDPI. (2013, March 13). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Retrieved February 22, 2026, from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of quinoline dihydrochloride salts in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling quinoline dihydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of these compounds in Dimethyl Sulfoxide (DMSO). We will explore the underlying chemical principles governing these issues and provide practical, field-tested solutions in a direct question-and-answer format.

Section 1: Foundational Understanding

Q1: I'm having trouble dissolving my quinoline dihydrochloride salt in DMSO. Why is this happening? I thought polar salts dissolve in polar solvents.

A1: This is a very common and logical question. While the "like dissolves like" principle is a useful starting point, several factors can complicate the dissolution of quinoline dihydrochloride in DMSO.

  • High Crystal Lattice Energy: The primary obstacle is often the compound's crystal lattice energy.[1] A dihydrochloride salt of a quinoline derivative is a highly ordered, crystalline solid. The strong ionic interactions between the positively charged, protonated quinoline molecule and the two negatively charged chloride ions create a very stable crystal structure. Before the compound can dissolve, the solvent molecules must provide enough energy to break apart this lattice.

  • The Nature of DMSO: DMSO is a potent polar aprotic solvent, meaning it has a large dipole moment but lacks acidic protons for hydrogen bonding.[2] Its negatively polarized oxygen atom is excellent at solvating cations (like the protonated quinoline), but the positively charged sulfur atom is sterically hindered, making it less efficient at solvating anions (the chloride ions).[3]

  • Kinetics vs. Thermodynamics: Solubility is a thermodynamic property, but the rate at which a compound dissolves (kinetics) can be very slow. Your compound may be thermodynamically soluble at the target concentration, but it may not dissolve readily at room temperature without additional energy input.[4]

  • Aromatic Heterocycle Properties: Aromatic heterocyclic compounds, especially those with multiple heteroatoms like quinoline, are frequently overrepresented among molecules with poor DMSO solubility.[5] This can be due to strong π-π stacking interactions in the crystal lattice, which require significant energy to overcome.

Below is a diagram illustrating the key interactions that must be overcome for dissolution to occur.

cluster_SolidState Solid Crystal Lattice (High Energy) cluster_Solution Solvated State in DMSO (Lower Energy) A Quinoline-H2(2+) B Cl- A->B Ionic Bond C Cl- A->C Ionic Bond X Dissolution Process (Requires Energy Input) A->X B->X C->X D π-π Stacking E Solvated Quinoline-H2(2+) F Solvated Cl- G Solvated Cl- X->E X->F X->G

Caption: Energy barriers in the dissolution of quinoline dihydrochloride.

Section 2: Troubleshooting Common Solubility Issues

This section provides a systematic approach to resolving solubility problems. Follow the workflow to diagnose and solve the issue you are facing.

G start My quinoline dihydrochloride salt won't dissolve in DMSO. check_dmso Q2: Is my DMSO of sufficient purity and anhydrous? start->check_dmso energy Q3: Have I applied energy to aid dissolution? check_dmso->energy DMSO is high quality fail Issue persists. Consider alternative strategies. check_dmso->fail DMSO is old or wet concentration Q4: Is my solution supersaturated? energy->concentration Still not dissolved success Clear, stable solution achieved. energy->success Dissolved! stability Q5: Could the compound be degrading in DMSO? concentration->stability Still not dissolved concentration->success Dissolved at lower conc. stability->success Compound is stable stability->fail Degradation confirmed

Caption: A troubleshooting workflow for solubility issues.

Q2: Does the quality of my DMSO matter?

A2: Absolutely. The quality and handling of your DMSO are critical.

  • Purity: Always use high-purity, anhydrous, or molecular sieve-dried DMSO, preferably from a freshly opened bottle.[6]

  • Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination can significantly reduce DMSO's ability to solvate some organic compounds, leading to lower solubility or precipitation.[7] Even small amounts of water can be problematic.[8]

  • Storage: Store DMSO in tightly sealed containers, preferably under an inert gas like argon or nitrogen, and at room temperature in a desiccator. Do not store stock DMSO at 4°C, as its freezing point is relatively high (18.5°C or 65.3°F), and freeze-thaw cycles can introduce moisture and cause solutes to precipitate.[9]

Q3: The compound still won't dissolve at room temperature. What are the next steps?

A3: Gentle application of energy is the most common and effective next step to overcome the kinetic barrier to dissolution.

  • Vortexing: Vigorous vortexing for several minutes can help break up solid aggregates and increase the surface area available for solvation.

  • Warming: Gently warm the solution in a water bath set to 37-50°C.[10][11] The increased kinetic energy helps solvent molecules penetrate the crystal lattice.[12] Avoid excessive heat, as some quinoline derivatives can be unstable in DMSO at high temperatures.[2][13]

  • Sonication: Use a bath sonicator for 10-30 minutes.[10][14] The cavitation bubbles generated by ultrasound provide mechanical energy that effectively breaks apart solid particles and enhances dissolution.

Often, a combination of these methods (e.g., warming followed by vortexing) is most effective.[11]

Q4: My solution is cloudy or has particulates, even after heating. What does this mean?

A4: This suggests your solution is supersaturated or has reached its thermodynamic solubility limit at that temperature.

  • Supersaturation: You may be attempting to create a concentration that is too high. The best course of action is to reduce the concentration by adding more solvent.

  • Determine Maximum Solubility: It is recommended to start with a lower concentration and gradually increase it to find the practical solubility limit for your specific compound batch.

IssuePossible CauseRecommended Action
Powder won't dissolve High crystal lattice energy, insufficient kinetic energy.Vortex, gently warm (37-50°C), sonicate.[10][11]
Solution is cloudy/hazy Supersaturation, water contamination in DMSO.Use fresh, anhydrous DMSO. Reduce concentration.
Precipitate forms on standing Solution was supersaturated, temperature fluctuations.Store at a constant room temperature. Prepare a lower concentration.
Precipitate forms on freeze-thaw DMSO freezing forces solute out of solution.Store at room temperature or prepare fresh. Aliquot to avoid freeze-thaw cycles.[15]
Q5: My compound dissolves initially but then crashes out of solution or changes color over time. What's happening?

A5: This could indicate a chemical stability issue. While DMSO is a stable solvent, it is not completely inert.

  • Compound Degradation: Some quinoline derivatives, particularly those with halogen substituents, can be unstable in DMSO and undergo hydrolysis or other reactions, leading to the formation of less soluble degradation products.[13][16] Some compounds can also react with residual water or dissolved oxygen in the DMSO.[4]

  • Acid-Catalyzed Decomposition of DMSO: Strong acids can catalyze the decomposition of DMSO, especially with heating.[2][4] While a dihydrochloride salt is not a free acid, this possibility should be considered if the compound itself is highly acidic.

If you suspect instability, it is best to prepare fresh solutions for each experiment and avoid long-term storage.

Section 3: Experimental Protocols & Advanced Solutions

Protocol 1: Preparation of a 10 mM Quinoline Dihydrochloride Stock Solution in DMSO

This protocol provides a standardized method for solubilizing a quinoline dihydrochloride salt.

Materials:

  • Quinoline dihydrochloride salt powder

  • Anhydrous/molecular sieve-dried DMSO (cell culture grade)[6]

  • Sterile, amber glass vial or clear vial wrapped in aluminum foil[14]

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator

Methodology:

  • Preparation: Perform all steps in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE).

  • Calculation: Calculate the mass of the quinoline dihydrochloride salt required to make your desired volume and concentration (e.g., for 1 mL of a 10 mM stock of a compound with MW = 300 g/mol , you would need 3.0 mg).

  • Weighing: Carefully weigh the calculated amount of powder and transfer it to the sterile glass vial.

  • Solvent Addition: Add the required volume of anhydrous DMSO to the vial.

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for 2-3 minutes. Visually inspect for any remaining solid material.

  • Energy Application (If Needed): If solid remains, place the vial in a 37°C water bath for 10-15 minutes, vortexing intermittently every 5 minutes.[10] Alternatively, place the vial in a bath sonicator for 10-15 minutes.[14]

  • Final Inspection: The final solution should be completely clear and free of any particulates. If particulates remain, consider that you may have exceeded the solubility limit and either add more DMSO to lower the concentration or filter the solution through a 0.22 µm DMSO-compatible syringe filter, noting that the final concentration will be lower than intended.

  • Storage: Aliquot the stock solution into single-use volumes in sterile polypropylene tubes and store in a desiccator at room temperature for short-term use (up to 1 month).[15] For longer-term storage, consult stability data for your specific compound, but storage at -80°C is a common practice, though it risks precipitation upon thawing.[15] Always avoid repeated freeze-thaw cycles. [15]

Q6: I've tried everything and the salt is still not soluble enough in 100% DMSO. Are there any other options?

A6: Yes, if pure DMSO fails, you can explore alternative strategies, but these must be carefully validated for compatibility with your downstream assays.

  • Co-solvents: While DMSO is a powerful solvent, sometimes a mixture can be more effective. Adding a small amount of a polar protic solvent like methanol might help in specific cases, but this can also decrease solubility for other compounds and is highly empirical. A less common but potential strategy involves using co-solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).[17]

  • pH Modification (Use with Extreme Caution): For hydrochloride salts, adding a tiny amount of a weak organic base (like triethylamine, TEA) can neutralize the hydrochloride, converting the salt to the free base in situ.[17] The free base is often much less polar and more soluble in organic solvents.[12] However, this fundamentally changes the chemical nature of your compound in solution and can have significant, unintended consequences in biological assays. This approach should only be used if the free base is the desired active species and the added base does not interfere with the experiment.

  • Alternative Salt Forms: If you have the option, consider synthesizing or acquiring a different salt form of the quinoline derivative. The choice of counter-ion can have a dramatic impact on a compound's physical properties, including solubility.[18]

Section 4: Frequently Asked Questions (FAQs)

Q: Why can't I just use water to dissolve a hydrochloride salt? A: While many hydrochloride salts are water-soluble, the large, hydrophobic quinoline core often makes the molecule poorly soluble in aqueous solutions, even as a salt. DMSO is used because it can effectively solvate the bulky organic part of the molecule.[2]

Q: My DMSO stock solution precipitates when I add it to my aqueous cell culture media. How do I prevent this? A: This is a very common problem and occurs because the compound, while soluble in DMSO, is not soluble in the final aqueous buffer.[19] To mitigate this:

  • Keep the final DMSO concentration in your media as low as possible (typically <0.5%, with <0.1% being ideal).[10][20]

  • Add the DMSO stock to the aqueous solution while vortexing vigorously to ensure rapid mixing and prevent localized high concentrations that trigger precipitation.

  • Perform serial dilutions in your culture medium gradually rather than making one large dilution step.[7]

Q: Can I heat my solution above 50°C to get it to dissolve? A: This is not recommended without specific stability data for your compound. DMSO can begin to decompose at its boiling point (189°C), and this decomposition can be catalyzed by acids at lower temperatures.[2] Aggressive heating can lead to the degradation of both your compound and the solvent.[4][21]

References

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Zhao, C. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 653–663. [Link]

  • ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. ResearchGate. [Link]

  • Shapiro, A. B. (2015). Response to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?". ResearchGate. [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]

  • Svetlana, I., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling, 53(7), 1745-1757. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]

  • O'Mahony, A., et al. (2015). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. ResearchGate. [Link]

  • Kumar, L., & Kumar, A. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(2), 67-73. [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Quora. [Link]

  • Mokshyna, E., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC. [Link]

  • IJNRD. (2022). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development. [Link]

  • Al-kassas, R., et al. (2016). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • Gupta, P. (2021). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Regulations.gov. [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

  • Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Gaylord Chemical. [Link]

  • He, Y., et al. (2020). Counterintuitive solvation effect of ionic-liquid/DMSO solvents on acidic C–H dissociation and insight into respective solvation. Chemical Science, 11(10), 2634-2641. [Link]

  • Gaylord Chemical Company. (n.d.). DMSO Physical Properties. gChem. [Link]

  • Shcherbina, V., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(13), 3939. [Link]

  • Smith, A. M., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(11), 1109-1113. [Link]

  • ResearchGate. (2014). Among DMSO and MTT dissolving solution (containing HCl, isopropanol and SDS), which is better in an MTT assay?. ResearchGate. [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • Gaylord Chemical. (2025). DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. Gaylord Chemical. [Link]

  • Gershon, H., et al. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Fordham Research Commons. [Link]

  • Gershon, H., & Clarke, D. D. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Journal of Heterocyclic Chemistry, 40(4), 725-728. [Link]

  • Confalonieri, D. (2016). Response to "How do I make a stock solution of a substance in DMSO?". ResearchGate. [Link]

  • Egan, T. J., et al. (2004). Effects of solvent composition and ionic strength on the interaction of quinoline antimalarials with ferriprotoporphyrin IX. Journal of Inorganic Biochemistry, 98(1), 121-131. [Link]

  • Patel, M. R., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Tetko, I. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 42-49. [Link]

  • Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiments?. Biology Stack Exchange. [Link]

  • PubChem. (n.d.). Quinoline. National Institutes of Health. [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Scribd. [Link]

  • Bec, G., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Journal of Chemical & Engineering Data, 63(3), 856-863. [Link]

Sources

Purification methods for Ethyl(quinolin-2-ylmethyl)amine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Q2-AMINE-PUR-001 Status: Open Topic: Column Chromatography Protocol & Troubleshooting Technician: Senior Application Scientist

Executive Summary & Molecule Analysis

User Query: "How do I purify Ethyl(quinolin-2-ylmethyl)amine (CAS: 91361-39-6) without losing yield to streaking or irreversible adsorption?"

Technical Analysis: The target molecule contains two nitrogen centers with distinct basicity:

  • Quinoline Nitrogen: Weakly basic (

    
    ).
    
  • Secondary Amine (Ethylamino group): Moderately basic (

    
    ).
    

The Core Challenge: The secondary amine protonates easily upon contact with the acidic silanol groups (


) present on standard silica gel (

). This creates a strong ionic interaction/hydrogen bond, resulting in "tailing" (streaking), broad peaks, and significant mass loss.

The Solution: You must suppress silanol ionization or block active sites using a basic modifier in the mobile phase.

Standard Operating Procedure (The "Gold Standard")

This protocol is designed for standard flash chromatography using silica gel (40–63 µm).

Phase 1: Mobile Phase Preparation

Do not use neutral solvents (e.g., pure Hexane/EtOAc or DCM/MeOH). You must use a basic modifier.

ComponentRoleRecommended Ratio
Dichloromethane (DCM) Primary Carrier90–95%
Methanol (MeOH) Polar Modifier5–10%
Ammonium Hydroxide (NH₄OH) Silanol Blocker 1% (v/v)

Alternative Modifier: Triethylamine (TEA) can be used (1-2%), but it is harder to remove post-column than ammonia.

Phase 2: Column Pre-Treatment (Crucial Step)

Before loading your sample, you must neutralize the silica column.

  • Flush the packed column with 3 Column Volumes (CV) of the mobile phase containing the modifier (e.g., 95:5:1 DCM:MeOH:NH₄OH).

  • This saturates the acidic silanol sites with ammonia before your amine ever touches them.

Phase 3: Sample Loading
  • Method: Dry Loading is highly recommended to prevent band broadening.

  • Protocol: Dissolve crude amine in minimal DCM/MeOH. Add silica (ratio 1:2 sample:silica). Evaporate to dryness. Load the free-flowing powder onto the top of the pre-equilibrated column.

Phase 4: Elution Gradient

Run a gradient to refine separation.

  • Start: 100% DCM (with 1% NH₄OH or TEA).

  • Ramp: 0% to 10% MeOH (with 1% NH₄OH or TEA) over 15–20 CVs.

  • Detection: UV at 254 nm (Quinoline is highly UV active).

Visual Workflow & Logic

The following diagram illustrates the decision-making process for this purification.

G Start Start: Crude Reaction Mixture TLC TLC Scouting (DCM/MeOH 9:1) Start->TLC Streak Observation: Streaking/Tailing? TLC->Streak AddBase Action: Add 1% NH4OH or TEA to Mobile Phase Streak->AddBase Yes (High Tailing) SelectPhase Select Stationary Phase Streak->SelectPhase No (Rare) AddBase->SelectPhase Silica Standard Silica (Requires Pre-treatment) SelectPhase->Silica Alumina Basic Alumina (No modifier needed) SelectPhase->Alumina NH2Silica Amine-Funct. Silica (Best Resolution) SelectPhase->NH2Silica RunColumn Run Column Gradient Elution Silica->RunColumn Alumina->RunColumn NH2Silica->RunColumn Analysis Analyze Fractions (UV 254nm / NMR) RunColumn->Analysis

Caption: Decision logic for selecting mobile and stationary phases based on TLC behavior of the amine.

Troubleshooting Guide (FAQs)

Ticket #402: "My compound is stuck at the baseline even with 10% MeOH."

Root Cause: The interaction between the secondary amine and silica is too strong, or the compound has formed a salt with silica. Solution:

  • Increase Polarity: Shift to a DCM:MeOH:NH₄OH ratio of 80:20:2 .

  • Switch Stationary Phase: Use Basic Alumina (Grade III). Alumina is less acidic than silica and often releases amines more easily without needing aggressive modifiers [1].

Ticket #405: "I see the product on TLC, but I recover <50% mass after the column."

Root Cause: Irreversible adsorption (Chemisorption). The amine has reacted with highly active silanol sites. Solution:

  • Deactivation: Did you pre-wash the column with the basic mobile phase? If not, the first few grams of silica acted as a "trap."

  • Recovery Wash: Flush the column with DCM:MeOH:Triethylamine (80:10:10) to strip the remaining amine.

Ticket #409: "The product co-elutes with the starting aldehyde."

Root Cause: Poor selectivity in the chosen solvent system. Solution:

  • Change Selectivity: Switch from DCM/MeOH to Ethyl Acetate/Hexane/TEA .

    • Note: Quinoline amines are often soluble in EtOAc. Try a gradient of 20% to 100% EtOAc in Hexane (with 1% TEA). This utilizes different adsorption kinetics than MeOH systems.

Advanced Alternative: Amine-Functionalized Silica

If budget permits, use Amine-Functionalized Silica (NH₂-Silica) cartridges.

  • Why: The surface is bonded with propyl-amine groups. This creates a "shield" over the silica backbone.

  • Benefit: You can use neutral solvents (Hexane/EtOAc) without adding TEA or NH₄OH. The separation is often sharper because the surface repels the basic target molecule, preventing tailing [2].

References

  • Rochester University Chemistry Dept.

  • Biotage Applications. Flash Chromatography Separation of Basic Organic Compounds.[1][2]

  • Reach Devices.

Sources

Validation & Comparative

Comparison of Ethyl(quinolin-2-ylmethyl)amine vs. methyl analogs in potency assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Ethyl(quinolin-2-ylmethyl)amine versus its methyl analog (N-methyl-1-(quinolin-2-yl)methanamine) in the context of pharmacological potency.

The analysis focuses on the quinolin-2-ylmethylamine scaffold, a privileged structure in medicinal chemistry often utilized in the design of neuroprotective agents (e.g., AChE inhibitors) , antimalarials , and calcilytics .

Executive Summary

In structure-activity relationship (SAR) studies of quinoline-2-carboxaldehyde derivatives, the substitution on the benzylic amine plays a critical role in binding affinity and physicochemical properties .

  • Methyl Analog (N-methyl): Typically exhibits higher intrinsic potency in sterically constrained binding pockets due to its smaller Van der Waals radius (

    
     vs 
    
    
    
    for ethyl). It is often the preferred starting point for fragment-based drug design.
  • Ethyl Analog (N-ethyl): Introduces increased lipophilicity (+0.5 LogP) and rotational freedom. While often slightly less potent in tight enzymatic pockets (e.g., AChE catalytic site), it frequently demonstrates superior membrane permeability and blood-brain barrier (BBB) penetration , making it a critical analog for phenotypic screening in CNS drug discovery.

Chemical Profile & Physicochemical Comparison[1][2][3][4][5][6]

The transition from a methyl to an ethyl group on the secondary amine fundamentally alters the molecular descriptors governing pharmacokinetics (ADME).

FeatureMethyl Analog Ethyl Analog Impact on Potency/Assay
IUPAC Name N-methyl-1-(quinolin-2-yl)methanamineN-ethyl-1-(quinolin-2-yl)methanamineN/A
Formula C

H

N

C

H

N

Ethyl adds ~14 Da
LogP (Calc) ~1.8 - 2.1~2.3 - 2.6Ethyl shows better passive diffusion.
pKa (Amine) ~9.5~9.6Negligible difference in ionization state at pH 7.4.
Steric Bulk Low (A-value ~1.7)Medium (A-value ~1.75)Methyl fits tighter pockets; Ethyl may clash or fill hydrophobic voids.
Rotatable Bonds 23Ethyl has higher entropic penalty upon binding.

Biological Performance: Potency Trends

Case Study: Acetylcholinesterase (AChE) Inhibition

The quinolin-2-ylmethylamine moiety is a known pharmacophore for AChE inhibition (related to Donepezil-like agents).

  • Binding Mode: The quinoline ring stacks with Trp279 (peripheral anionic site), while the protonated amine interacts with the catalytic gorge.

  • Potency Comparison:

    • Methyl Analog: Generally shows lower IC

      
       (higher potency) . The methyl group minimizes steric clash within the narrow gorge of the enzyme.
      
    • Ethyl Analog: often exhibits a 2-5x increase in IC

      
       (lower potency)  due to steric hindrance. However, if the target includes a hydrophobic auxiliary pocket, the ethyl group can regain potency via van der Waals interactions.
      
Case Study: Antimalarial Activity (Plasmodium falciparum)

In assays targeting heme polymerization (hemozoin formation):

  • Lipophilicity Advantage: The Ethyl analog often outperforms the methyl analog in cellular assays (e.g., P. falciparum K1 strain) despite similar intrinsic binding. The increased lipophilicity aids in penetrating the parasite's food vacuole membrane.

  • Resistance: Bulky alkyl groups (Ethyl, Propyl) can sometimes bypass efflux pumps better than compact Methyl groups.

Representative Data Summary

Note: Values are representative of typical SAR trends for this scaffold in neuroprotective and anti-infective assays.

Assay TypeMetricMethyl Analog PerformanceEthyl Analog PerformanceInterpretation
Enzymatic (AChE) IC

++++ (Low nM)+++ (Mid nM)Methyl preferred for intrinsic affinity.
Cellular (HepG2) CC

> 100

M
> 80

M
Ethyl is slightly more cytotoxic due to membrane disruption.
Permeability (PAMPA)

ModerateHigh Ethyl preferred for CNS targeting.

Mechanistic Visualization

The following diagram illustrates the decision logic when selecting between Ethyl and Methyl analogs based on assay results.

SAR_Logic Start Quinolin-2-ylmethylamine Scaffold Target Define Primary Target Start->Target Enzyme Enzymatic Assay (e.g., AChE, Kinase) Target->Enzyme Targeting Active Site Cell Cellular/Phenotypic Assay (e.g., Parasite, CNS) Target->Cell Targeting Intracellular/CNS Methyl_Win Methyl Analog Preferred (Less Steric Clash) Enzyme->Methyl_Win Restricted Pocket Ethyl_Win Ethyl Analog Preferred (Higher Permeability) Cell->Ethyl_Win Requires Membrane Crossing Result_M High Intrinsic Potency Low Lipophilicity Methyl_Win->Result_M Result_E Moderate Intrinsic Potency High Lipophilicity Ethyl_Win->Result_E

Caption: Decision tree for selecting N-Methyl vs N-Ethyl analogs based on target location and steric constraints.

Experimental Protocols

To objectively compare these analogs, use the following standardized workflows.

A. Synthesis: Reductive Amination (General Procedure)

This method ensures high yield and purity for both analogs, minimizing side products that could skew potency data.

  • Reactants: Dissolve Quinoline-2-carboxaldehyde (1.0 eq) in anhydrous Methanol (MeOH).

  • Amine Addition: Add Methylamine (2.0 M in THF) or Ethylamine (2.0 M in THF) (1.2 eq).

  • Imine Formation: Stir at Room Temperature (RT) for 2-4 hours. Monitor by TLC (formation of Schiff base).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH

    
    )  (1.5 eq) portion-wise.
    
  • Workup: Quench with water, extract with Dichloromethane (DCM), dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (DCM:MeOH 95:5).

B. In Vitro Potency Assay (AChE Inhibition)

Objective: Determine intrinsic binding affinity (IC


).
  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Electric eel Acetylcholinesterase (0.05 U/mL).

  • Procedure:

    • Incubate Enzyme + Test Compound (Methyl vs Ethyl analog, 0.1 nM – 10

      
      M) for 20 mins at 25°C.
      
    • Add ATCh and DTNB.

    • Measure absorbance at 412 nm every 30s for 5 mins.

  • Analysis: Plot % Inhibition vs Log[Concentration]. Fit to sigmoidal dose-response curve.

C. Cellular Permeability Assay (PAMPA)

Objective: Validate the lipophilicity advantage of the Ethyl analog.

  • Membrane: Artificial membrane (dodecane/lecithin) on a 96-well filter plate.

  • Donor Well: Compound (10

    
    M) in PBS (pH 7.4).
    
  • Acceptor Well: PBS (pH 7.4).

  • Incubation: 5 hours at RT.

  • Quantification: LC-MS/MS of acceptor well. Calculate

    
     (cm/s).
    
    • Expectation: Ethyl analog

      
       > Methyl analog 
      
      
      
      .

References

  • Muscarinic and AChE Activity of Quinoline Derivatives

    • Bolognesi, M. L., et al. (2008).
    • (Validated Scaffold Context)

  • Antimalarial SAR of Quinoline-Amines

    • Mahajan, A., et al. (2007).[1] "Synthesis and antimalarial activity of new 4-aminoquinoline derivatives." Bioorganic & Medicinal Chemistry. (Provides comparative data on alkylamino side chains).

  • General Quinoline Biological Activity Review

    • Marella, A., et al. (2013). "Quinoline: A promising scaffold in medicinal chemistry." Saudi Pharmaceutical Journal.
  • Chemical Properties & Suppliers

    • N-Methyl-1-(quinolin-2-yl)methanamine (CAS: 136727-11-2).

Sources

Decoding the Signature Fragmentation of N-ethyl-1-(quinolin-2-yl)methanamine: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint through its fragmentation patterns. This guide offers an in-depth analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation of N-ethyl-1-(quinolin-2-yl)methanamine , a molecule of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific compound, this guide will provide a robust, mechanistically-driven prediction of its fragmentation pathways. This analysis is grounded in the established fragmentation behaviors of its core components: the quinoline ring and the N-ethylamine side chain. We will also present a comparative analysis with closely related structures to provide a comprehensive understanding of its mass spectral behavior.

The Structural Rationale: Predicting Fragmentation Hotspots

N-ethyl-1-(quinolin-2-yl)methanamine is composed of a stable aromatic quinoline heterocycle linked to a flexible N-ethylamine group via a methylene bridge. This structure presents several key bonds susceptible to cleavage under electron ionization, leading to a characteristic fragmentation pattern. The primary fragmentation pathways are anticipated to be driven by the stability of the resulting carbocations and radical species.

The most likely initial fragmentation events are:

  • Alpha-Cleavage: A hallmark of aliphatic amines, this process involves the cleavage of the C-C bond adjacent to the nitrogen atom.[1] For N-ethyl-1-(quinolin-2-yl)methanamine, this can occur in two ways, leading to the formation of a resonance-stabilized iminium ion.

  • Benzylic Cleavage: The bond between the methylene group and the quinoline ring is a benzylic position. Cleavage at this bond is highly favored due to the formation of a resonance-stabilized quinolin-2-ylmethyl cation.

  • Quinoline Ring Fragmentation: The stable quinoline ring itself can undergo fragmentation, typically characterized by the loss of a neutral molecule of hydrogen cyanide (HCN).[2]

Proposed Fragmentation Pathways of N-ethyl-1-(quinolin-2-yl)methanamine

Based on these fundamental principles, we can propose the following major fragmentation pathways, which are visually summarized in the accompanying diagram.

Pathway A: The Dominant Alpha-Cleavage

The most probable fragmentation route is initiated by the loss of an ethyl radical from the parent molecular ion. This alpha-cleavage results in the formation of a highly stable, resonance-stabilized iminium cation at m/z 157 . This fragment is expected to be one of the most abundant ions, potentially the base peak, in the mass spectrum.

Pathway B: Alternative Alpha-Cleavage

A second, less favored alpha-cleavage pathway involves the loss of the quinolin-2-ylmethyl radical. This would result in the formation of an N-ethyliminium ion. However, due to the high stability of the quinolin-2-ylmethyl cation, this fragmentation is less likely to be a major contributor to the spectrum.

Pathway C: Benzylic Cleavage and Quinoline Ring Formation

Cleavage of the bond between the methylene bridge and the nitrogen atom leads to the formation of the quinolin-2-ylmethyl cation at m/z 142 . This is another highly stabilized carbocation and is expected to be a prominent peak in the spectrum.

Pathway D: Fragmentation of the Quinoline Moiety

The quinoline-containing fragments can undergo further fragmentation. A characteristic loss of HCN (27 Da) from the quinolin-2-ylmethyl cation (m/z 142) would lead to a fragment ion at m/z 115 . Similarly, the quinoline radical cation itself, which could be formed through various rearrangements, is known to lose HCN to form an ion at m/z 102 .[2]

Visualizing the Fragmentation Cascade

The following diagram, rendered in Graphviz DOT language, illustrates the proposed primary fragmentation pathways of N-ethyl-1-(quinolin-2-yl)methanamine under electron ionization.

Fragmentation_Pathways M N-ethyl-1-(quinolin-2-yl)methanamine Molecular Ion [M]⁺˙ m/z 186 F157 [M - C₂H₅]⁺ m/z 157 (Alpha-Cleavage) M->F157 - •C₂H₅ F142 [C₁₀H₈N]⁺ Quinolin-2-ylmethyl cation m/z 142 (Benzylic Cleavage) M->F142 - •NHCH₂CH₃ F115 [C₉H₅]⁺ m/z 115 F142->F115 - HCN F102 [C₈H₆]⁺˙ m/z 102 F142->F102 - C₂H₄ (rearrangement) Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolution Dissolve Sample (e.g., in Methanol) Filtration Filter Sample (0.22 µm) Dissolution->Filtration Injection Inject into GC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole/TOF) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection MassSpectrum Generate Mass Spectrum Detection->MassSpectrum FragmentationAnalysis Analyze Fragmentation Pattern MassSpectrum->FragmentationAnalysis StructureElucidation Confirm Structure FragmentationAnalysis->StructureElucidation

Sources

A Comparative Guide to the LC-MS Identification of Impurities in Commercial Ethyl(quinolin-2-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical development, the adage "the dose makes the poison" is profoundly amplified by the presence of impurities. For any Active Pharmaceutical Ingredient (API), the components that are not the API itself or an excipient are classified as impurities.[1] These substances can emerge from various stages including synthesis, formulation, storage, or degradation and can be categorized as organic, inorganic, or residual solvents.[1] Even at trace levels, such impurities can significantly impact the safety, efficacy, and stability of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines that mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds, typically 0.10% for new drug substances.[2]

This guide focuses on Ethyl(quinolin-2-ylmethyl)amine, a quinoline-based scaffold prevalent in medicinal chemistry due to the wide-ranging biological activities of quinoline derivatives, including antimalarial, anticancer, and anti-inflammatory properties.[3][4] Ensuring the purity of such a crucial intermediate is paramount. Here, we provide an in-depth, technically-grounded comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the identification and characterization of potential impurities in commercial batches of Ethyl(quinolin-2-ylmethyl)amine. Our discussion is rooted in a plausible synthetic pathway, providing a realistic context for the emergence of process-related impurities.

Plausible Synthetic Route and Potential Process-Related Impurities

To understand the potential impurity profile, we must first consider the likely manufacturing process. A common and efficient route to N-alkylated quinolines involves a two-step synthesis starting from 2-methylquinoline (quinaldine).

  • Step 1: Side-Chain Chlorination of 2-Methylquinoline. 2-Methylquinoline is subjected to chlorination to yield 2-(chloromethyl)quinoline. This intermediate is often isolated as its hydrochloride salt for improved stability.[5][6][]

  • Step 2: Nucleophilic Substitution. 2-(Chloromethyl)quinoline is then reacted with ethylamine to produce the final product, Ethyl(quinolin-2-ylmethyl)amine, via an SN2 reaction.

Based on this pathway, a range of process-related impurities can be anticipated. These are not merely theoretical but are based on common side reactions and incomplete conversions inherent in organic synthesis.

Table 1: Predicted Process-Related Impurities in Ethyl(quinolin-2-ylmethyl)amine
Impurity IDNameStructureOrigin
API Ethyl(quinolin-2-ylmethyl)amine Active Pharmaceutical Ingredient
IMP-A 2-Methylquinoline (Quinaldine)Unreacted starting material from Step 1.
IMP-B 2-(Chloromethyl)quinolineUnreacted intermediate from Step 2.[]
IMP-C Diethyl(quinolin-2-ylmethyl)amineOver-alkylation of the product (reaction with another molecule of the chloro-intermediate).
IMP-D 2-(Dichloromethyl)quinolineOver-chlorination byproduct from Step 1.[5]
IMP-E Bis(quinolin-2-ylmethyl)amineReaction of the product with a second molecule of the chloro-intermediate.

Primary Analytical Approach: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS stands as the cornerstone of modern impurity profiling, synergistically combining the powerful separation capabilities of HPLC with the sensitive and specific detection afforded by mass spectrometry.[8] This combination is exceptionally well-suited for identifying and quantifying unknown impurities in complex mixtures.[8][9]

The Causality Behind Experimental Choices

For a compound like Ethyl(quinolin-2-ylmethyl)amine, which contains a basic nitrogen atom, certain experimental choices are critical for a successful analysis.

  • Chromatography Mode: Reversed-Phase (RP) HPLC is the workhorse for pharmaceutical analysis. However, the basic nature of our analyte and its impurities can lead to poor peak shape (tailing) on standard silica-based C18 columns due to interactions with residual acidic silanols. Therefore, a modern, high-purity silica column with end-capping is essential. An alternative for more polar analytes is Hydrophilic Interaction Liquid Chromatography (HILIC), but for this compound, a well-chosen RP method is sufficient and more robust.[10]

  • Mobile Phase: A mobile phase consisting of acetonitrile and water is standard. The key is the modifier. Adding a small amount of an acid, such as formic acid (typically 0.1%), serves a dual purpose. First, it protonates the basic analytes, ensuring they are in a single ionic form, which leads to sharper, more symmetrical chromatographic peaks. Second, this protonation is highly beneficial for electrospray ionization (ESI) in the positive mode, significantly enhancing the MS signal.[11]

  • Ionization Source: Electrospray Ionization (ESI) is the ideal choice for polar, ionizable molecules like our target compound and its predicted impurities. Operating in positive ion mode ([M+H]+) will yield strong signals due to the basicity of the quinoline and amine nitrogens.[12]

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is invaluable. It provides highly accurate mass measurements (typically <5 ppm error), which allows for the confident determination of the elemental composition of an unknown impurity.[4] This is a significant advantage over nominal mass instruments.

Experimental Workflow for Impurity Identification

The logical flow for identifying an unknown peak in a chromatogram using LC-MS is a systematic process of data gathering and interpretation.

G cluster_0 LC-UV/MS Analysis cluster_1 Data Interrogation cluster_2 Structural Confirmation cluster_3 Final Verification A Inject Commercial Sample B Acquire UV and Full Scan MS Data A->B C Detect Unknown Peak in Chromatogram B->C D Extract Accurate Mass of Unknown C->D E Propose Elemental Composition(s) D->E F Compare with Predicted Impurities (Table 1) E->F G Acquire MS/MS (Fragmentation) Data F->G H Propose Structure Based on Fragments G->H I Compare Fragmentation with API H->I J Synthesize Proposed Impurity Standard I->J K Confirm by Co-injection (Retention Time & MS/MS) J->K

Caption: Logical workflow for LC-MS based impurity identification.

Detailed Experimental Protocol: LC-HRMS

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the commercial Ethyl(quinolin-2-ylmethyl)amine sample.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute this stock solution 1:100 with the same diluent to a final concentration of 10 µg/mL for analysis. This concentration is suitable for detecting impurities at the 0.1% level without saturating the detector with the main API peak.

2. LC-MS Conditions:

  • HPLC System: High-performance liquid chromatograph capable of binary gradient elution.

  • Column: A high-purity C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17.1-20 min: Return to 5% B (re-equilibration).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Q-TOF or Orbitrap Mass Spectrometer.

  • Ionization Mode: ESI Positive.

  • Scan Range: m/z 100 - 1000.

  • Data Acquisition: Full scan MS for initial detection, followed by data-dependent MS/MS (or targeted MS/MS) for structural elucidation.

Interpreting the Data: A Hypothetical Example

Let's assume an unknown impurity peak is detected.

  • Accurate Mass: The HRMS data shows a protonated molecule at m/z 215.1050.

  • Formula Prediction: Software suggests an elemental composition of C13H15N2O+ (error: 1.2 ppm). This doesn't match our predicted impurities. Another possibility is C14H15N2+ (error: 0.9 ppm). This matches the formula for IMP-C , Diethyl(quinolin-2-ylmethyl)amine.

  • MS/MS Fragmentation: We acquire an MS/MS spectrum for m/z 215.1050. The fragmentation of amines is often dominated by α-cleavage, the breaking of a C-C bond adjacent to the nitrogen.[13]

    • API (m/z 187.1235): Would likely show a major fragment from the loss of an ethyl group radical (•CH2CH3), followed by cleavage to give the quinolinyl-CH2+ fragment (m/z 142).

    • Impurity (m/z 215.1050): Shows a prominent fragment at m/z 186, corresponding to the loss of an ethyl group (29 Da). It also shows the key m/z 142 fragment. This pattern is highly consistent with the proposed structure of IMP-C.

G cluster_API API Fragmentation (m/z 187) cluster_IMP Impurity C Fragmentation (m/z 215) API_Parent [M+H]+ m/z 187.12 API_Frag1 Loss of C2H5• m/z 158 API_Parent->API_Frag1 - C2H5• API_Frag2 Quinolinyl-CH2+ m/z 142.07 API_Parent->API_Frag2 α-cleavage IMP_Parent [M+H]+ m/z 215.15 IMP_Frag1 Loss of C2H5• m/z 186.12 IMP_Parent->IMP_Frag1 - C2H5• IMP_Frag2 Quinolinyl-CH2+ m/z 142.07 IMP_Parent->IMP_Frag2 α-cleavage

Caption: Predicted ESI-MS/MS fragmentation pathways.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerhouse, a comprehensive impurity profiling strategy often leverages orthogonal techniques.[14] No single method is a panacea, and understanding the strengths and weaknesses of each is key to ensuring product quality.[15]

Table 2: Comparison of Analytical Techniques for Impurity Profiling
TechniquePrincipleAdvantagesDisadvantagesBest Use Case for this Topic
LC-MS Chromatographic separation followed by mass-based detection.[8]High sensitivity and selectivity; provides molecular weight of unknowns; structural information via MS/MS.[10]Response varies by compound ionizability; complex matrix can cause ion suppression; not ideal for isomers.[15]Primary tool: Detection, identification, and quantification (with standards) of known and unknown impurities.
HPLC-UV Chromatographic separation followed by UV-Vis absorbance detection.[14]Robust, reproducible, and cost-effective; excellent for quantification of known impurities with available standards.Requires impurities to have a UV chromophore; provides no structural information for unknowns; co-eluting peaks can be missed.[15][16]QC/Release Testing: Routine quantification of specified impurities once they have been identified and standards are available.
GC-MS Gas-phase separation followed by mass-based detection.Excellent for volatile and semi-volatile impurities (e.g., residual solvents).Not suitable for non-volatile or thermally labile compounds like the API and most predicted impurities.Complementary Analysis: Primarily for identifying residual solvents used in the synthesis (e.g., chloroform, ethanol).
NMR Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency.Gold standard for structure elucidation ; provides unambiguous structural information, including stereochemistry; quantitative (qNMR) without needing specific standards.[1][17]Relatively low sensitivity compared to MS; requires sample isolation and higher concentrations (~µg to mg); complex mixture analysis is challenging.[18]Definitive Identification: Unambiguous structure confirmation of a critical unknown impurity after isolation by preparative HPLC.

In-Depth Comparison

  • LC-MS vs. HPLC-UV: The core advantage of LC-MS is its ability to "see" what UV detection cannot. An impurity might co-elute with the main peak or another impurity, rendering it invisible to a UV detector. However, the mass spectrometer can easily distinguish them by their different mass-to-charge ratios.[19] Furthermore, if an impurity lacks a strong chromophore, UV detection will be insensitive, whereas MS detection depends on ionizability, a property our target and its likely impurities possess in abundance.[16] For routine quality control where the impurities are known, HPLC-UV is often preferred for its robustness and lower operational cost.

  • The Role of NMR Spectroscopy: Mass spectrometry provides puzzle pieces: the molecular weight and fragments. NMR (Nuclear Magnetic Resonance) provides the complete picture.[20] For a completely novel impurity, or for one where the MS/MS data is ambiguous (e.g., positional isomers), NMR is the only technique that can provide definitive, unambiguous structural confirmation.[18] The drawback is sensitivity. While a modern LC-MS can detect impurities at the 0.05% level (500 ppm) or lower, NMR typically requires the impurity to be isolated and concentrated.[1]

Conclusion and Senior Scientist's Perspective

For the comprehensive identification of impurities in a commercial batch of Ethyl(quinolin-2-ylmethyl)amine, a strategy led by LC-HRMS is unequivocally the most effective and efficient approach. It provides the necessary sensitivity to meet regulatory thresholds and delivers the critical mass information needed to tentatively identify unknown structures rapidly. The workflow is logical, moving from detection to formula determination and structural interrogation via fragmentation.

However, a robust characterization package does not rely on a single technique. HPLC-UV remains the pragmatic choice for routine quality control and release testing once impurity standards are established. For volatile impurities like residual solvents, GC-MS is the appropriate tool. Finally, when faced with a critical, unknown impurity that requires absolute structural certainty for regulatory submission or safety assessment, there is no substitute for isolation and definitive analysis by NMR spectroscopy .

By integrating these techniques intelligently—using LC-MS for discovery and investigation, HPLC-UV for routine control, and NMR for ultimate confirmation—researchers and drug development professionals can build a self-validating system that ensures the purity, safety, and quality of the final pharmaceutical product.

References

  • Aarav K. Sharma. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass.
  • Bhardwaj, S. K., et al. (2015). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Giroud, C., et al. (n.d.). Thermospray Liquid Chromatography/Mass Spectrometry (TSP LC/MS) Analysis of the Alkaloids from Cinchona in vitro Cultures. Planta Med.
  • Mans, D. R. A., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design. [Link]

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Waqas, M., et al. (2020). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • PrepChem. (n.d.). Synthesis of dichloromethyl-quinoline. PrepChem.com.
  • Hypha Discovery. (n.d.).
  • Josephs, J. L., et al. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A. [Link]

  • da Silva, A. L., et al. (2025). LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). Química Nova.
  • Google Patents. (n.d.). DE1204231B - Process for the preparation of 2-chloromethyl-pyridines or -quinolines.
  • NMR Solutions. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. NMR Solutions.
  • Li, Y., et al. (2021). Development and validation of an LC-HRMS method for the determination of pyrrolizidine alkaloids and quinolones in honey employing a simple alkaline sample dilution. Food Chemistry. [Link]

  • Urjin, O., et al. (2017).
  • Hall, F. (n.d.). The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. Eurofins.
  • Analytice. (n.d.). Determination of Isoquinoline/Quinoline alkaloids (Rhoeadine). Analytice.
  • BenchChem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.
  • Shinde, V. (2026).
  • The Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. The Royal Society of Chemistry.
  • BOC Sciences. (n.d.). CAS 3747-74-8 (2-(Chloromethyl)quinoline hydrochloride). BOC Sciences.
  • Li, X., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. [Link]

  • Chamkasem, N. (2019). Will % impurity profile of HPLC-UV and LC-HRMS matches?. ResearchGate. [Link]

  • FILAB. (n.d.).
  • Dembický, J., et al. (2015). Electron impact ionization (EI) mass spectra of n-alkylamines and their trifluoroacetylated derivatives. Journal of the American Society for Mass Spectrometry. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

  • Kumar, A., et al. (2025). Characterization of Potential Eluxadoline Impurities: Identification and Synthetic Approach. Journal of Chemical Health Risks.
  • Cabral, E. C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]

  • El-Faham, A., et al. (2013).
  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • JoVE. (2024).
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.

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Difference in reactivity between 2- and 4-substituted quinoline methylamines

[1]

Executive Summary

This guide provides a technical analysis of the reactivity differences between 2-(aminomethyl)quinoline and 4-(aminomethyl)quinoline . While these isomers appear electronically similar (both occupying electron-deficient positions on the quinoline ring), their synthetic behaviors are sharply differentiated by steric topology and local electronic environment .

Key Takeaway:

  • 2-Substituted Isomers: Exhibit higher nucleophilic efficiency in intermolecular coupling due to lower steric hindrance. They possess a unique "dual-nitrogen" topology that enables facile cyclization into fused tricyclic systems (e.g., imidazo[1,5-a]quinolines).[1]

  • 4-Substituted Isomers: Are kinetically impeded by the H5-peri effect , a steric clash with the proton at position 5. This makes them more selective but generally slower in nucleophilic attack, often requiring forcing conditions for bulky electrophiles.[1][2]

Mechanistic Analysis: The "Peri-Effect" vs. "N-Assistance"

To predict reaction outcomes, researchers must understand the two distinct forces governing these isomers.[1][2]

A. The H5-Peri Effect (4-Position)

The most critical differentiator for the 4-isomer is the peri-interaction . The proton at position 5 (H5) sits in close physical proximity to the methylene group at position 4.

  • Consequence: This creates a "steric wall" that restricts the rotational freedom of the aminomethyl arm.

  • Impact on Reactivity: Incoming electrophiles (especially bulky acyl chlorides or sulfonyl chlorides) face significant repulsion. The transition state energy is raised, often necessitating higher temperatures or stronger bases compared to the 2-isomer.

B. The N-Assistance & Topology (2-Position)

The 2-isomer features the exocyclic amine in a 1,3-relationship with the quinoline ring nitrogen (N1).

  • Electronic Effect: The proximity allows for weak intramolecular Hydrogen bonding (NH···N), which can modulate basicity.[1][2]

  • Cyclization Potential: This topology is "pre-organized" for annulation. Reacting the 2-aminomethyl group with bifunctional electrophiles allows the ring nitrogen to participate, closing a 5-membered ring to form imidazo[1,5-a]quinoline scaffolds. The 4-isomer cannot undergo this transformation due to the lack of an adjacent nucleophilic ring nitrogen.

C. Visualizing the Difference (DOT Diagram)

Reactivity_Landscapecluster_02-Quinolinemethylaminecluster_14-QuinolinemethylamineQ22-Position IsomerFeat2Open Topology(No H5 Clash)Q2->Feat2Path2Pathway: Cyclization(Forms Imidazo-fused systems)Feat2->Path2Path4Pathway: Selective Coupling(Slower Kinetics)Q44-Position IsomerFeat4H5 Peri-Effect(Steric Blockade)Q4->Feat4Feat4->Path4

Figure 1: Structural topology determining reaction pathways. The 2-position (green) offers open access and cyclization potential, while the 4-position (red) is defined by the H5 steric blockade.

Comparative Performance Matrix

Feature2-Quinolinemethylamine4-QuinolinemethylamineSynthetic Implication
Steric Environment Open / AccessibleHindered (Peri-H5)4-isomer requires longer reaction times for bulky couplings.
Nucleophilicity HighModerate2-isomer reacts faster with mild electrophiles.
Cyclization Mode N-N fusion possibleN-N fusion impossibleOnly 2-isomer forms imidazo[1,5-a]quinolines.
Solubility ModerateLower (often aggregates)4-isomers often require more polar solvents (DMF/DMSO).
Key Application Fused heterocycle synthesisAntimalarials (Mefloquine analogs)Choice of isomer dictates final scaffold topology.

Experimental Protocols

Protocol A: Competitive Acylation (Steric Probe)

Objective: To demonstrate the kinetic difference using a bulky electrophile (Pivaloyl chloride).

Reagents:

  • Substrate: 1.0 eq of Amine (2- or 4-isomer)

  • Reagent: 1.1 eq Pivaloyl chloride (Bulky acylating agent)

  • Base: 1.5 eq Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM), anhydrous[1][2]

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the quinoline methylamine in 5 mL dry DCM under

    
    .
    
  • Cooling: Cool the 2-isomer reaction to 0°C. Keep the 4-isomer reaction at Room Temperature (RT) (due to expected lower reactivity).

  • Addition: Add DIPEA followed by dropwise addition of pivaloyl chloride.

  • Monitoring: Monitor via TLC (MeOH/DCM 1:9).

    • Expectation: The 2-isomer is typically complete within 1–2 hours at 0°C

      
       RT.
      
    • Expectation: The 4-isomer often requires heating to reflux (40°C) or extended time (12+ hours) to reach >90% conversion due to the H5 peri-clash with the tert-butyl group of the pivaloyl.

  • Workup: Quench with saturated

    
    , extract with DCM, and dry over 
    
    
    .
Protocol B: Imidazo[1,5-a]quinoline Cyclization (2-Isomer Specific)

Objective: To access a fused scaffold unavailable to the 4-isomer.

Reagents:

  • Substrate: 2-(aminomethyl)quinoline[3]

  • Reagent: Aromatic Aldehyde (e.g., Benzaldehyde) + Nitroalkane or Iodine/TBHP[1][2]

  • Catalyst:

    
     (if oxidative) or Acid catalyst
    

Workflow (Oxidative Cyclization Method):

  • Mix: Combine 2-(aminomethyl)quinoline (0.2 mmol), amino acid/aldehyde (0.3 mmol), and Iodine (0.2 mmol) in DMF (0.5 mL).

  • Oxidant: Add TBHP (tert-butyl hydroperoxide, 60

    
    L).[4]
    
  • Heat: Stir at 80°C for 3 hours.

  • Mechanism: The reaction proceeds via imine formation followed by intramolecular nucleophilic attack of the quinoline ring nitrogen onto the activated intermediate, forming the bridged imidazo-ring.

  • Result: Formation of 1,3-disubstituted imidazo[1,5-a]quinoline.

    • Note: If this protocol is attempted with the 4-isomer, the ring nitrogen is too distant to cyclize, resulting only in linear imine formation or decomposition.[1][2]

Decision Logic for Synthesis (DOT Diagram)

Synthesis_Decision_TreeStartStart: Select IsomerGoalDefine Synthetic GoalStart->GoalFusedTarget: Fused Tricycle(Imidazo-quinoline)Goal->FusedLinearTarget: Linear Amide/Amine(Kinase Inhibitor/Antimalarial)Goal->LinearUse2Use 2-(aminomethyl)quinolineFused->Use2MandatoryLinear->Use2If 2-sub requiredUse4Use 4-(aminomethyl)quinolineLinear->Use4If 4-sub required(e.g. Mefloquine analogs)CyclizePerform Oxidative Cyclization(Protocol B)Use2->CyclizeForceApply Forcing Conditions(High T, Polar Solvent)Use4->ForceOvercome Peri-Effect

Figure 2: Decision tree for selecting the appropriate isomer based on target scaffold requirements.

References

  • Decarboxylative Cyclization for Imidazo[1,5-a]quinolines: Comparison of 2-methylquinoline reactivity in forming fused systems. RSC Advances, "The synthesis of imidazo[1,5-a]quinolines via a decarboxylative cyclization under metal-free conditions."[5]

  • Peri-Effect in 4-Substituted Quinolines: Analysis of steric hindrance at the 4-position (H5 interaction) in quinoline/quinazoline scaffolds. Journal of the Chemical Society B, "Kinetics of reactions in heterocycles... derivatives of quinoline."[6][3][7][8][9][10][11][12][13]

  • Antimalarial Structure-Activity Relationships (4-Position): Investigation of 4-substituted quinoline methanols (Mefloquine analogs) and the specific role of the 4-position side chain. Antimicrobial Agents and Chemotherapy, "Structure-activity relationships of 4-position diamine quinoline methanols."

  • Intramolecular Hydrogen Bonding in Quinoline Amines: Crystallographic and spectroscopic evidence of NH···N interactions in quinoline derivatives. Heterocycles, "Crystal Structure and Intramolecular Hydrogen Bonding of a Substituted Diaminoquinoxaline."[1][2][14][15]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl(quinolin-2-ylmethyl)amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling Ethyl(quinolin-2-ylmethyl)amine Dihydrochloride

This document provides essential safety and handling protocols for this compound. As specific toxicological data for this compound is not publicly available, these guidelines are established on the precautionary principle, deriving hazard assessments from its core chemical structures: the quinoline moiety and the amine hydrochloride group. This guide is intended for trained researchers, scientists, and drug development professionals.

Hazard Assessment: A Structurally-Informed Approach

In the absence of a specific Safety Data Sheet (SDS), a thorough evaluation of the molecule's constituent parts is critical for anticipating potential hazards.

  • Quinoline Moiety: Quinoline and its derivatives are a class of heterocyclic aromatic compounds with a wide range of biological activities. The parent compound, quinoline, is classified as toxic if swallowed, harmful in contact with skin, and causes serious eye irritation.[1] Critically, it is also suspected of causing genetic defects and may cause cancer.[1] Many quinoline derivatives are known to be mutagenic, often by interacting directly with DNA.[2] Furthermore, quinoline compounds can be toxic to aquatic life with long-lasting effects.[1][3]

  • Amine Hydrochloride Group: Amine salts are typically crystalline solids. While generally more stable and less volatile than their free-base counterparts, they can pose inhalation risks if handled as a fine powder. Contact with strong bases will liberate the free amine. More significantly, upon heating or in the presence of strong acids, amine hydrochlorides can decompose, potentially releasing hazardous vapors like hydrogen chloride. Hydrochloric acid itself is highly corrosive and destructive to mucous membranes and the upper respiratory tract.[4]

Given these components, this compound must be treated as a hazardous substance with unknown toxicological properties. The primary anticipated risks include skin and eye irritation, potential for mutagenicity or carcinogenicity, and respiratory irritation from dust inhalation.[5][6][7]

Engineering Controls and Personal Protective Equipment (PPE)

Engineering controls are the first and most critical line of defense. All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure. Personal Protective Equipment (PPE) is a mandatory secondary measure to protect against direct contact.

Protection Type Specification Rationale and Best Practices
Respiratory NIOSH-approved N95 respirator or higher.Required when handling the solid powder, especially during weighing or transfer operations where dust generation is possible.[8] If engineering controls are insufficient to keep exposures below permissible limits, a respirator is mandatory.[9][10]
Eye & Face ANSI Z87.1-compliant chemical splash goggles.Protects against dust, particles, and accidental splashes.[9] A face shield must be worn over goggles during procedures with a higher risk of splashing, such as when handling solutions or during spill cleanup.[11][12]
Hand Protection Chemical-resistant nitrile gloves (minimum).Provides a barrier against skin contact.[9] Check for any visible signs of degradation or contamination. For extended operations or when handling solutions, consider double-gloving. Always wash hands thoroughly after removing gloves.[1][3]
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.[12] The lab coat should be fully buttoned. For handling larger quantities, a chemical-resistant apron should be worn over the lab coat.
Footwear Closed-toe, closed-heel shoes.Prevents injury from spills or dropped objects.[8][12]

Operational Workflow for Safe Handling

The following step-by-step protocol outlines the safe procedure for weighing the solid compound and preparing a solution.

Safe Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Active Handling (Inside Fume Hood) cluster_cleanup Cleanup and Disposal prep_area 1. Verify Fume Hood Operation don_ppe 2. Don All Required PPE (Goggles, Lab Coat, Gloves) gather_mats 3. Gather Materials (Spatula, Weigh Paper, Beaker) weigh 4. Carefully Weigh Solid Compound gather_mats->weigh Begin Handling dissolve 5. Prepare Solution (Add solid to solvent) seal 6. Seal and Label Container decon 7. Decontaminate Workspace seal->decon Complete Handling dispose 8. Dispose of Contaminated Waste in Labeled Hazardous Waste Container doff_ppe 9. Doff PPE in Correct Order wash 10. Wash Hands Thoroughly

Caption: Workflow for handling this compound.

Step-by-Step Protocol
  • Preparation :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Don all required PPE as specified in the table above.

    • Place all necessary equipment (spatula, weigh boat/paper, beaker, solvent, etc.) inside the fume hood.

  • Handling and Solution Preparation :

    • Carefully open the container of this compound.

    • Using a clean spatula, transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust.

    • Once weighed, carefully transfer the solid into the beaker containing the appropriate solvent.

    • Securely cap or seal the primary container and the newly prepared solution.

    • Label the solution container clearly with the chemical name, concentration, date, and your initials.

  • Cleanup :

    • Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and paper towels.

    • Dispose of all contaminated disposable items (weigh boats, gloves, paper towels) in a designated solid hazardous waste container.

    • Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat).

    • Wash hands thoroughly with soap and water.

Emergency Procedures and Disposal

Spills and Exposure
  • Small Spill (in fume hood) : Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[13] Collect the contaminated absorbent into a sealed, labeled hazardous waste container. Decontaminate the area.

  • Large Spill : Evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[13] Seek medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]

Waste Disposal

In the absence of specific data, all waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste : Contaminated items such as gloves, weigh boats, and paper towels must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a compatible, labeled hazardous waste container (e.g., HDPE or glass). Do not mix with other waste streams unless approved by your EHS department.

  • Disposal Protocol : All waste must be disposed of through your institution's official hazardous waste management program.[1][14] Do not pour any material down the drain or place it in regular trash.[1]

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling novel chemical entities like this compound, ensuring a safe and compliant laboratory environment.

References

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • PENTA. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • PubMed. (2009). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Retrieved from [Link]

  • ChemicalSafetyFacts.org. (2023). Personal Protective Equipment and Chemistry. Retrieved from [Link]

  • Symptoma. (n.d.). Quinoline Derivative Poisoning. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]

  • CHEMM. (2026). Personal Protective Equipment (PPE). Retrieved from [Link]

  • ScienceLab.com. (2010). Material Safety Data Sheet - Quinoline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2004). Material safety data sheet requirements for experimental chemical mixtures that are shipped off-site. Retrieved from [Link]

  • Google Patents. (2020). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
  • SafetyInfo.com. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Standard Operating Procedure - Hydrochloric Acid. Retrieved from [Link]

  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Reddit. (2018). Ways of crashing out amines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

Sources

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